4-Bromomethylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJHTLTUBNXLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522710 | |
| Record name | 4-(Bromomethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40724-47-8 | |
| Record name | 4-(Bromomethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromomethylbenzenesulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic considerations for 4-Bromomethylbenzenesulfonamide. The information is intended to support laboratory research and development activities.
Core Chemical Properties and Identifiers
This compound is an organic compound characterized by a benzenesulfonamide core with a bromomethyl substituent.[1] It is primarily a laboratory-synthesized compound used as a versatile building block in organic synthesis.[1] Its high reactivity, attributed to the bromomethyl group, makes it a valuable reagent for introducing new functional groups through nucleophilic substitution reactions.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(bromomethyl)benzenesulfonamide | PubChem[2], Smolecule[1] |
| CAS Number | 40724-47-8 | PubChem[2], Smolecule[1] |
| Molecular Formula | C₇H₈BrNO₂S | PubChem[2], Smolecule[1] |
| Molecular Weight | 250.12 g/mol | PubChem[2], Smolecule[1] |
| Canonical SMILES | C1=CC(=CC=C1CBr)S(=O)(=O)N | Smolecule[1] |
| InChI | InChI=1S/C7H8BrNO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | PubChem[2], Smolecule[1] |
| InChI Key | QNJHTLTUBNXLFS-UHFFFAOYSA-N | PubChem[2], Smolecule[1] |
Chemical Structure
The structure of this compound consists of a central benzene ring substituted at the 1 and 4 positions. A sulfonamide group (-SO₂NH₂) is attached at one position, and a bromomethyl group (-CH₂Br) is at the para position. The presence of the reactive bromomethyl group is key to its utility in synthetic chemistry.[1]
Role in Medicinal Chemistry
While this compound does not possess direct biological activity itself, it is a crucial precursor for synthesizing more complex molecules with therapeutic potential.[1] Its derivatives have been investigated for a range of applications, most notably in the development of inhibitors for chemokine receptors, such as CXCR4, which are implicated in cancer progression and immune responses.[1]
References
An In-depth Technical Guide to the Synthesis and Purification of 4-Bromomethylbenzenesulfonamide
This technical guide provides a comprehensive overview of the synthesis and purification of 4-bromomethylbenzenesulfonamide, a crucial intermediate for researchers, scientists, and professionals in drug development. This document details the synthetic pathway, experimental protocols, and purification methods, presenting quantitative data in a structured format for clarity and reproducibility.
Synthesis of this compound
The primary route for the synthesis of this compound is through the benzylic bromination of p-toluenesulfonamide. This reaction is a free-radical substitution, specifically a Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.
The overall reaction is as follows:
p-Toluenesulfonamide + N-Bromosuccinimide --(Radical Initiator, Solvent, Heat)--> this compound + Succinimide
Reaction Mechanism
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. The process is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating. The resulting radical abstracts a hydrogen atom from the methyl group of p-toluenesulfonamide, forming a resonance-stabilized benzylic radical. This radical then reacts with N-bromosuccinimide to yield the desired product, this compound, and a succinimidyl radical, which continues the chain reaction.
An In-depth Technical Guide to 4-Bromomethylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromomethylbenzenesulfonamide, a key building block in the synthesis of targeted therapeutics. This document details its chemical properties, provides a step-by-step synthesis protocol, and explores its application in the development of CXCR4 inhibitors, a promising class of drugs for various diseases.
Core Compound Data
This compound is a bifunctional molecule featuring a reactive bromomethyl group and a sulfonamide moiety. These functional groups make it a versatile reagent in medicinal chemistry, particularly for introducing the benzenesulfonamide scaffold into larger molecules.
| Property | Value | Reference |
| CAS Number | 40724-47-8 | [1] |
| Molecular Formula | C₇H₈BrNO₂S | [1] |
| Molecular Weight | 250.12 g/mol | [1] |
| IUPAC Name | 4-(bromomethyl)benzenesulfonamide | [1] |
| Canonical SMILES | C1=CC(=CC=C1CBr)S(=O)(=O)N | [1] |
| Appearance | White to off-white solid (typical) | |
| Melting Point | 71-75 °C (for the precursor 4-(Bromomethyl)benzenesulfonyl chloride) | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from p-toluenesulfonyl chloride. The first step involves the radical bromination of the methyl group to form 4-(bromomethyl)benzenesulfonyl chloride. The subsequent step is the amination of the sulfonyl chloride to yield the final product.
Experimental Protocols
Step 1: Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride [3]
This protocol is adapted from the radical bromination of p-toluenesulfonyl chloride.
-
Materials:
-
p-Toluenesulfonyl chloride (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Benzoyl peroxide (catalyst, 0.1 eq)
-
Carbon tetrachloride (solvent)
-
Isopropyl ether (for trituration)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluenesulfonyl chloride in carbon tetrachloride.
-
Add N-Bromosuccinimide and benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux for 1 hour.
-
Cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Triturate the residue with isopropyl ether to precipitate the product.
-
Filter the white solid, wash with cold isopropyl ether, and dry under vacuum to yield 4-(bromomethyl)benzenesulfonyl chloride.
-
Step 2: Synthesis of this compound
This protocol describes the conversion of the sulfonyl chloride to the sulfonamide.
-
Materials:
-
4-(Bromomethyl)benzenesulfonyl chloride (1.0 eq)
-
Ammonia (aqueous solution, excess)
-
Dichloromethane (solvent)
-
-
Procedure:
-
Dissolve 4-(bromomethyl)benzenesulfonyl chloride in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Application in the Development of CXCR4 Inhibitors
This compound serves as a crucial starting material for the synthesis of a novel class of benzenesulfonamide-based CXCR4 inhibitors. The chemokine receptor CXCR4 and its ligand CXCL12 play a significant role in cancer metastasis, inflammation, and HIV-1 entry into cells. Therefore, inhibitors of the CXCR4/CXCL12 interaction are of great therapeutic interest.
The synthesis of these inhibitors generally involves the reaction of this compound with various amines, allowing for the introduction of diverse side chains to optimize binding affinity and pharmacological properties.
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that regulate cell migration, survival, and proliferation. This signaling occurs through both G-protein dependent and independent pathways. Understanding these pathways is critical for the rational design of CXCR4 inhibitors.
This guide provides foundational information for researchers working with this compound. The detailed synthesis protocol and an understanding of its application in targeting the CXCR4 signaling pathway can facilitate the development of novel therapeutics for a range of diseases.
References
A Technical Guide to the Spectroscopic Data of 4-Bromomethylbenzenesulfonamide
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromomethylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development. The document includes detailed experimental protocols and tabulated spectral data for ease of reference and comparison.
Chemical Structure
Systematic Name: 4-(Bromomethyl)benzene-1-sulfonamide Molecular Formula: C₇H₈BrNO₂S Molecular Weight: 250.11 g/mol Structure:
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.[1][2]
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.9 - 7.8 | Doublet (d) | 2H | Aromatic protons (ortho to SO₂NH₂) |
| ~ 7.6 - 7.5 | Doublet (d) | 2H | Aromatic protons (ortho to CH₂Br) |
| ~ 4.6 | Singlet (s) | 2H | -CH₂Br protons |
| ~ 7.4 (broad) | Singlet (s) | 2H | -SO₂NH₂ protons |
Note: Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃. The chemical shift of the -NH₂ protons is concentration-dependent and may exchange with D₂O.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | Quaternary Carbon (C-SO₂NH₂) |
| ~ 140 | Quaternary Carbon (C-CH₂Br) |
| ~ 130 | Aromatic CH (ortho to CH₂Br) |
| ~ 126 | Aromatic CH (ortho to SO₂NH₂) |
| ~ 32 | -CH₂Br Carbon |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.[3][4]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3350 - 3250 | Medium | N-H stretching (asymmetric & symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1600 - 1450 | Medium | Aromatic C=C stretching |
| 1350 - 1310 | Strong | SO₂ asymmetric stretching |
| 1170 - 1150 | Strong | SO₂ symmetric stretching |
| ~ 1220 | Medium | C-N stretching |
| ~ 690 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[5][6]
Table 4: Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment of Fragment Ion |
| 251 / 249 | High | [M]⁺, Molecular ion peak (presence of Br isotopes, ~1:1 ratio) |
| 170 | High | [M - Br]⁺, Loss of bromine radical |
| 155 | Medium | [M - SO₂NH₂]⁺, Loss of sulfonamide group |
| 91 | High | [C₇H₇]⁺, Tropylium ion |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied.
IR Spectroscopy Protocol
-
Sample Preparation (Solid Film): Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like acetone or methylene chloride.[7]
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[7]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.[8]
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common method that involves bombarding the sample with high-energy electrons to form a radical cation.[5][9]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[5]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualized Experimental Workflows
The following diagrams illustrate the generalized workflows for the spectroscopic analyses described.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mit.edu [web.mit.edu]
- 3. amherst.edu [amherst.edu]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. fiveable.me [fiveable.me]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. youtube.com [youtube.com]
Navigating the Solubility Landscape of 4-Bromomethylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromomethylbenzenesulfonamide is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its utility in these applications is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of a data repository, this document provides a comprehensive, generalized experimental protocol for determining the solubility of this compound. Furthermore, it offers a qualitative analysis of the expected solubility trends in common organic solvents based on fundamental chemical principles and the known behavior of the sulfonamide functional group. An experimental workflow is also presented to guide researchers in obtaining reliable and reproducible solubility data.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, and compounds incorporating this moiety, such as this compound, are of significant interest. The solubility of a solid compound in an organic solvent is a critical physical property that influences its application in synthesis, purification, and formulation. A thorough understanding of solubility is paramount for optimizing reaction conditions, preventing precipitation, and developing effective crystallization procedures.
Despite its importance, a comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide is intended to empower researchers by providing the necessary tools to determine this essential parameter.
Qualitative Solubility Profile of this compound
Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted by examining its structure and the properties of common organic solvents. The molecule possesses both polar (sulfonamide and bromomethyl groups) and non-polar (benzene ring) regions, suggesting a degree of solubility in a range of solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfonamide group's N-H and S=O moieties. Therefore, moderate to good solubility is anticipated.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone): These solvents possess large dipole moments and can effectively solvate the polar functionalities of the molecule. DMSO and DMF, in particular, are powerful solvents for a wide array of organic compounds and are expected to readily dissolve this compound. Acetone is also expected to be a good solvent.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of the sulfonamide group, solubility in non-polar solvents is expected to be limited.
-
Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents may exhibit moderate solvating power for this compound, balancing the interactions with both the polar and non-polar parts of the molecule.
Experimental Determination of Solubility
The following is a detailed, generalized protocol for the experimental determination of the equilibrium solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method.[1][2][3][4][5][6][7][8][9][10]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Protocol: Isothermal Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant concentration in consecutive measurements.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted saturated solution.
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/L or mol/L.
-
Data Presentation
While specific data for this compound is not available, the results of the experimental protocol described above should be compiled into a clear and structured table for easy comparison. An example template is provided below.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Methanol | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |
| Ethanol | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |
| Acetone | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |
| Dichloromethane | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |
| Toluene | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |
| Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a framework for researchers to address the current gap in solubility data for this compound. By following the detailed experimental protocol and considering the qualitative solubility predictions, scientists and drug development professionals can obtain the critical data needed to advance their research and development efforts. The provided workflow visualization serves as a clear roadmap for this experimental process. The generation of reliable solubility data will undoubtedly facilitate the more effective use of this important chemical intermediate in the synthesis of novel compounds.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Bromomethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Bromomethylbenzenesulfonamide (CAS No. 40724-47-8). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide establishes a framework for its thermal analysis based on standard methodologies and data from structurally related compounds. It is intended to inform researchers on safe handling, storage, and the expected thermal behavior of this and similar molecules.
Compound Identification and Properties
This compound is a substituted aromatic sulfonamide. Its structure combines a reactive bromomethyl group with a benzenesulfonamide moiety, making it a valuable building block in medicinal chemistry and organic synthesis.[1]
| Property | Value/Information | Source |
| IUPAC Name | 4-(bromomethyl)benzenesulfonamide | PubChem[1] |
| CAS Number | 40724-47-8 | PubChem[1] |
| Molecular Formula | C₇H₈BrNO₂S | PubChem[1] |
| Molecular Weight | 250.12 g/mol | PubChem[1] |
| Physical State | Solid (predicted) | - |
| Melting Point | Data not available. For the related compound 4-(Bromomethyl)benzenesulfonyl chloride, the melting point is reported as 71-75 °C. | Sigma-Aldrich |
Safety and Handling
Based on data for closely related compounds such as 4-Bromomethyl-N,N-dimethyl-benzenesulfonamide, this compound should be handled with care.
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed (based on H302 for a related compound).[2]
-
Skin Corrosion/Irritation: May cause skin irritation (based on H315 for a related compound).[2]
-
Eye Damage/Irritation: May cause serious eye irritation (based on H319 for a related compound).[2]
-
Respiratory Irritation: May cause respiratory irritation (based on H335 for a related compound).[2]
Recommended Handling Precautions:
-
Use in a well-ventilated area.[2]
-
Wear protective gloves, clothing, and eye/face protection.[2]
-
Wash hands thoroughly after handling.[2]
-
Store in a well-ventilated place and keep the container tightly closed.[2]
-
Recommended storage is under an inert atmosphere at 2-8°C.
Thermal Stability Assessment
The thermal stability of a compound is critical for determining its shelf-life, processing conditions, and safety limits. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific data for this compound is not available, the following sections detail the standard experimental protocols for its characterization.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.
Experimental Protocol for TGA:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to study oxidative decomposition. A flow rate of 20-50 mL/min is common.
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a relevant temperature range (e.g., 30 °C to 600 °C).
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.
Hypothetical TGA Data Presentation:
| Parameter | Inert Atmosphere (N₂) | Oxidative Atmosphere (Air) |
| Onset of Decomposition (T_onset) | Hypothetical Value | Hypothetical Value |
| Temperature of Max. Decomposition Rate (T_peak) | Hypothetical Value | Hypothetical Value |
| Mass Loss at T_peak (%) | Hypothetical Value | Hypothetical Value |
| Residual Mass at 600 °C (%) | Hypothetical Value | Hypothetical Value |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, glass transitions, and enthalpies of reaction, providing information about the physical and chemical changes that occur upon heating.
Experimental Protocol for DSC:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a controlled rate, for example, 10 °C/min. The temperature range should encompass the expected melting and decomposition events.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks.
Expected DSC Data Presentation:
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH, J/g) |
| Melting | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Decomposition | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Decomposition Pathway and Products
In the absence of specific studies on the thermolysis of this compound, the decomposition pathway can be inferred from its chemical structure and data from related compounds. The presence of a bromomethyl group suggests that the initial decomposition step could involve the cleavage of the C-Br bond, which is typically weaker than other bonds in the molecule.
Upon further heating, the benzenesulfonamide core would likely decompose. Under fire conditions, hazardous decomposition products are expected to include:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Sulfur oxides (SOx)
-
Hydrogen bromide (HBr)
A generalized decomposition pathway is illustrated below.
Caption: Generalized thermal decomposition pathway.
Experimental and Analytical Workflow
A logical workflow for the complete thermal characterization of this compound is essential for obtaining reliable and comprehensive data.
Caption: Workflow for thermal stability analysis.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is scarce, this guide provides a robust framework for its assessment. Based on the analysis of related compounds, it is prudent to handle this compound with appropriate safety measures, considering its potential for toxicity and irritation. The thermal stability is likely to be influenced by the relatively labile bromomethyl group. For definitive quantitative data, experimental analysis using TGA and DSC, as outlined in this guide, is strongly recommended. Such studies would be invaluable for ensuring the safe and effective use of this compound in research and drug development.
References
The Unfolding Therapeutic Potential of 4-Bromomethylbenzenesulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromomethylbenzenesulfonamide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a diverse array of sulfonamide derivatives.[1] While the parent compound itself does not exhibit significant biological activity, its derivatives are a subject of intense research in medicinal chemistry due to their wide spectrum of potential therapeutic applications. The presence of the reactive bromomethyl group allows for straightforward modification, leading to the generation of extensive compound libraries for biological screening.[1] This technical guide provides an in-depth overview of the significant biological activities reported for this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The content herein is intended to be a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Activities
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting activity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key proteins and disruption of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of Bromodomain and Extra-Terminal (BET) Proteins
One of the key targets for benzenesulfonamide derivatives in cancer therapy is the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes such as c-MYC.[2][3] By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to promoters and enhancers of target genes.[2] Inhibition of BRD4 has been shown to suppress the proliferation of various cancer cells, including those in acute myeloid leukemia.[4]
A series of phenylisoxazole sulfonamide derivatives have been developed as potent BRD4 inhibitors. For instance, compound 58 from one such study demonstrated robust inhibitory potency toward both the first (BD1) and second (BD2) bromodomains of BRD4.[4]
| Compound | Target | IC50 (nM) | Reference |
| Compound 58 | BRD4-BD1 | 70 | [4] |
| Compound 58 | BRD4-BD2 | 140 | [4] |
The following diagram illustrates the role of BRD4 in transcriptional activation and how its inhibition can impact cancer cell proliferation.
Inhibition of Chemokine Receptor CXCR4
The CXCL12/CXCR4 signaling axis is critically involved in cancer progression, particularly in metastasis.[5] CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12, activates downstream pathways promoting cell migration, invasion, and survival.[6][7] Derivatives of this compound have been explored as inhibitors of this receptor. For example, 4-bromomethyl-N-(6-methoxy-quinolin-8-yl)-benzenesulfonamide has been identified as a potent inhibitor of CXCR4.[1]
The diagram below outlines the CXCR4 signaling cascade and the point of intervention for inhibitory derivatives.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
1. Materials:
-
Test compounds (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Antimicrobial Activity
Certain derivatives of benzenesulfonamides have demonstrated notable activity against a range of bacterial and fungal pathogens.[3][5] The mechanism of action for sulfonamides as antibacterial agents classically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected benzenesulfonamide derivatives against various microorganisms.
| Compound | Microorganism | MIC (mg/mL) | Reference |
| 4d | Escherichia coli | 6.72 | [3][5] |
| 4h | Staphylococcus aureus | 6.63 | [3][5] |
| 4a | Pseudomonas aeruginosa | 6.67 | [3][5] |
| 4a | Salmonella typhi | 6.45 | [3][5] |
| 4f | Bacillus subtilis | 6.63 | [3][5] |
| 4e | Candida albicans | 6.63 | [3][5] |
| 4h | Candida albicans | 6.63 | [3][5] |
| 4e | Aspergillus niger | 6.28 | [3][5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
2. Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Inoculation: Add 100 µL of the prepared inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance with a microplate reader.
Enzyme Inhibition
The benzenesulfonamide scaffold is a well-established pharmacophore for the development of enzyme inhibitors. This is largely due to the ability of the sulfonamide group to coordinate with metal ions present in the active sites of many enzymes.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Sulfonamides are classic inhibitors of CAs. The deprotonated sulfonamide nitrogen binds to the Zn(II) ion in the enzyme's active site, displacing a water/hydroxide molecule.
| Compound | Isoform | Kᵢ (nM) | Reference |
| 3 | hCA I | 23.5 | [8] |
| 7a | hCA I | 48.3 | [8] |
| 7b | hCA I | 52.6 | [8] |
Matrix Metalloproteinase (MMP) Inhibition
MMPs are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in cancer invasion and metastasis. Benzenesulfonyl-based derivatives have been designed as MMP inhibitors.
| Compound | Target | IC50 (µM) | Reference |
| 4a | MMP-2 | Data not specified | [9] |
| 4e | MMP-2 | Data not specified | [9] |
| 4i | MMP-2 | Data not specified | [9] |
| 4a | MMP-9 | Data not specified | [9] |
| 4e | MMP-9 | Data not specified | [9] |
| 4i | MMP-9 | Data not specified | [9] |
| (Note: While these compounds showed potent activity, specific IC50 values were not provided in the abstract.) |
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme using a spectrophotometric or fluorometric assay.
1. Materials:
-
Purified enzyme
-
Substrate for the enzyme (preferably a chromogenic or fluorogenic one)
-
Assay buffer specific to the enzyme
-
Test compounds (dissolved in DMSO)
-
96-well plates (black plates for fluorescence assays)
-
Microplate reader (spectrophotometer or fluorometer)
2. Procedure:
-
Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Allow for a pre-incubation period (e.g., 10-15 minutes at a specific temperature) for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Controls: Include controls for:
-
No enzyme (background)
-
No inhibitor (100% enzyme activity)
-
No substrate
-
3. Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control with no inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Conclusion
The derivatives of this compound represent a rich and promising area of research for the development of new therapeutic agents. Their synthetic tractability allows for the creation of diverse chemical entities with a wide range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of these versatile compounds for future clinical applications. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
The Versatility of 4-Bromomethylbenzenesulfonamide: An In-depth Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromomethylbenzenesulfonamide stands as a pivotal building block in the landscape of modern organic synthesis. Its unique bifunctional nature, possessing both a reactive bromomethyl group and a versatile sulfonamide moiety, allows for its incorporation into a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of its role in the synthesis of high-value compounds, particularly in the realm of medicinal chemistry, supported by detailed experimental protocols and quantitative data.
Core Reactivity and Applications
The synthetic utility of this compound is primarily centered around the high reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the facile introduction of the benzenesulfonamide pharmacophore into various molecular scaffolds.
Nucleophilic Substitution Reactions
The benzylic bromide of this compound is susceptible to substitution by a variety of nucleophiles, including amines, thiols, and alcohols. These reactions are fundamental to its application as a building block.
One of the most significant applications of this compound is in the synthesis of inhibitors of the C-X-C chemokine receptor type 4 (CXCR4).[1] CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12, activates downstream signaling pathways implicated in cancer metastasis.[1] By blocking this interaction, CXCR4 inhibitors can impede tumor progression.
The synthesis of these inhibitors often involves the N-alkylation of a primary or secondary amine with this compound or its derivatives. This key step introduces the benzenesulfonamide moiety, which is crucial for the inhibitory activity of the final compound.
Cyclization Reactions
The dual functionality of this compound also makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. By first reacting the bromomethyl group with a suitable nucleophile that contains another reactive site, a subsequent intramolecular reaction can lead to the formation of cyclic structures. A notable example is the synthesis of isoindolinone derivatives, which are present in a number of biologically active molecules.[2][3][4][5][6][7]
Role as a Linker
In addition to its role in constructing core molecular scaffolds, this compound and its derivatives can function as linkers in various applications, including solid-phase synthesis and the construction of antibody-drug conjugates (ADCs). In solid-phase peptide synthesis (SPPS), a linker connects the growing peptide chain to the solid support.[5][8][9][10][11][12][13] The choice of linker is critical as it must be stable throughout the synthesis and allow for cleavage of the final product under specific conditions.[14][15][16] While direct protocols for this compound as a linker are not extensively detailed in the provided results, its structural motifs are found in various linker strategies.
Experimental Protocols
The following sections provide detailed experimental methodologies for key reactions involving this compound and related structures.
Synthesis of N-Substituted Benzenesulfonamides
General Procedure for the Reaction of 4-(Bromomethyl)benzene-1-sulfonyl Chloride with Amines:
This procedure describes the synthesis of sulfonamides from the corresponding sulfonyl chloride, a closely related precursor to this compound.
-
To a solution of 4-(bromomethyl)benzene-1-sulfonyl chloride (1 equivalent) in dichloromethane (DCM) (0.1 M), the desired amine (2 equivalents) is added.
-
The reaction mixture is stirred at room temperature for a period ranging from 2 hours to overnight.
-
Following the reaction, the mixture is washed with water and brine.
-
The combined organic layers are dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure to yield the product, typically as an off-white solid.[1]
Table 1: Synthesis of N-Substituted Benzenesulfonamides
| Product | Starting Amine | Reaction Time | Yield | Reference |
| N-Benzyl-4-(bromomethyl)-N-methylbenzenesulfonamide | N-Methylbenzylamine | Overnight | Not Specified | [1] |
| 4-(Bromomethyl)-N,N-diethylbenzenesulfonamide | Diethylamine | 2 hours | Not Specified | [1] |
Synthesis of Isoindoline-1,3-dione Derivatives
While a direct protocol starting from this compound was not found in the provided search results, a general method for the synthesis of isoindoline-1,3-diones from N-arylbenzenecarboximidamides and phthalic anhydride is presented as an illustrative example of this class of compounds.
-
N-arylbenzenecarboximidamide (2.6 mmol) and phthalic anhydride (6.8 mmol) are placed in a flask with 50 mL of benzene.
-
The mixture is heated to reflux.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the product is isolated, with yields reported to be over 75%.[2]
Signaling Pathway Diagram
The CXCR4 receptor, a key target for inhibitors synthesized from this compound, activates several downstream signaling cascades upon binding its ligand, CXCL12. These pathways are integral to cell survival, proliferation, and migration, all of which are critical processes in cancer metastasis.
References
- 1. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. digital.library.unt.edu [digital.library.unt.edu]
- 10. CN111393335A - Production process of 4-methylbenzenesulfonic acid-2-ethyl azide - Google Patents [patents.google.com]
- 11. biosynth.com [biosynth.com]
- 12. Fmoc SPPS Linkers [sigmaaldrich.com]
- 13. rsc.org [rsc.org]
- 14. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
The Synthesis of 4-Bromomethylbenzenesulfonamide: A Technical Guide
An In-depth Review of the Discovery and Synthetic Methodologies for a Key Pharmaceutical Intermediate
Abstract
4-Bromomethylbenzenesulfonamide is a crucial building block in medicinal chemistry, primarily utilized for the synthesis of various therapeutic agents. Its reactive bromomethyl group allows for facile derivatization, making it a valuable intermediate in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on its historical context, detailed experimental protocols, and the underlying chemical principles. The primary synthetic route involves the free-radical bromination of 4-methylbenzenesulfonamide, a reaction that has been refined over the years for optimal yield and purity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed and practical resource for the preparation of this important compound.
Introduction: A Historical Perspective
The synthesis of this compound is intrinsically linked to the development of free-radical halogenation reactions. While a specific "discovery" of this particular compound is not well-documented as a landmark event, its synthesis relies on the principles of the Wohl-Ziegler reaction, a method for the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS). This reaction, reported in the 1940s, revolutionized synthetic organic chemistry by providing a selective method for introducing bromine at positions adjacent to a double bond or an aromatic ring, without affecting these moieties.
The application of this methodology to 4-methylbenzenesulfonamide provided a direct route to the desired 4-bromomethyl derivative. The presence of the electron-withdrawing sulfonamide group does not significantly hinder the free-radical chain mechanism at the benzylic position, making this a reliable synthetic strategy. Over the years, variations in radical initiators, solvents, and reaction conditions have been explored to optimize the synthesis for various substrates.
Core Synthetic Pathway: Free-Radical Bromination
The most prevalent and efficient method for the synthesis of this compound is the free-radical bromination of 4-methylbenzenesulfonamide. This reaction proceeds via a chain mechanism involving the initiation, propagation, and termination steps characteristic of free-radical processes.
The overall transformation is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Mechanism of Free-Radical Bromination
The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. The resulting radicals then abstract a hydrogen atom from the trace amounts of HBr present, or react with NBS to generate a bromine radical.
The key propagation steps involve the abstraction of a benzylic hydrogen from 4-methylbenzenesulfonamide by a bromine radical to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of bromine (generated in low concentrations from the reaction of HBr with NBS) to yield the desired product and another bromine radical, which continues the chain reaction.
A Comprehensive Technical Guide to the Safe Handling of 4-Bromomethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential health and safety considerations for handling 4-Bromomethylbenzenesulfonamide. The information herein is compiled to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. While specific toxicity data for this compound is limited, information from structurally similar compounds suggests that it may cause skin and eye irritation.[1] It is crucial to handle this substance with appropriate precautions to avoid adverse health effects.
GHS Hazard Statements for Structurally Similar Compounds:
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₂S | PubChem[2] |
| Molecular Weight | 250.12 g/mol | PubChem[2] |
| CAS Number | 40724-47-8 | PubChem[2] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Vapor Pressure | No data available | |
| Vapor Density | Not applicable | [3] |
Toxicological Data
Limited acute toxicity information is available for this compound. However, data for related compounds are presented below to provide an indication of potential toxicity.
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |
| LD50 | Intraperitoneal | Rodent - mouse | >1 gm/kg | Details of toxic effects not reported other than lethal dose value | [4] |
| LD | Oral | Rodent - rat | >500 mg/kg | Details of toxic effects not reported other than lethal dose value | [5] |
| LD | Intraperitoneal | Rodent - rat | >500 mg/kg | Details of toxic effects not reported other than lethal dose value | [5] |
Note: The provided data is for N-benzyl-p-bromobenzenesulfonamide and p-bromo-N-isobutylbenzenesulfonamide, which are structurally related to this compound.
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is paramount to minimize exposure and ensure safety.
4.1. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
4.2. Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when handling this compound. The following table outlines the minimum requirements.
| PPE Category | Minimum Requirement | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles.[6][7] | A face shield may be necessary for operations with a high risk of splashing.[7][8] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended.[7] Gloves should be inspected for tears or punctures before use.[7] |
| Skin and Body Protection | Laboratory coat. | An acid protection apron and disposable gown are recommended for procedures with a higher risk of contamination.[7][8] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if dusts are generated or if working in a poorly ventilated area.[3][7] For higher exposure risks, a full-face respirator or a powered air-purifying respirator (PAPR) may be necessary.[6][9] |
4.3. Handling and Storage
-
Avoid contact with skin and eyes.[3]
-
Do not breathe dust.[3]
-
Handle the product only in a closed system or with appropriate exhaust ventilation.[3]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
The substance is moisture-sensitive.[3]
-
Incompatible materials to avoid include bases, alcohols, amines, and metals.[3]
4.4. Disposal Considerations
-
Dispose of contents and container to an approved waste disposal plant.[10]
Visualized Workflows
5.1. Risk Assessment Workflow
The following diagram illustrates a logical workflow for assessing the risks associated with handling this compound.
Caption: Risk assessment workflow for handling this compound.
5.2. Emergency Response Procedure
This diagram outlines the appropriate steps to take in the event of an emergency involving this compound.
Caption: Emergency response procedure for this compound incidents.
First-Aid Measures
Immediate and appropriate first-aid is critical in the event of exposure.
-
If Inhaled: Move the victim into fresh air.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[11]
-
Following Skin Contact: Take off contaminated clothing immediately.[6] Wash off with soap and plenty of water and consult a doctor.[11]
-
Following Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6][11]
-
Following Ingestion: Rinse mouth with water.[6] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][11]
-
Specific Hazards: No data available.
-
Special Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus for firefighting if necessary.[3][6][11]
Accidental Release Measures
-
Personal Precautions: Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes.[11]
-
Environmental Precautions: Do not let the product enter drains.[10]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3]
By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-(Bromomethyl)benzenesulfonamide | C7H8BrNO2S | CID 13154500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. RTECS NUMBER-DA9866000-Chemical Toxicity Database [drugfuture.com]
- 5. RTECS NUMBER-DB0930000-Chemical Toxicity Database [drugfuture.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. na.bhs1.com [na.bhs1.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of CXCR4 Inhibitors Using 4-Bromomethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (stromal cell-derived factor-1α), play a pivotal role in numerous physiological and pathological processes.[1] The CXCR4/CXCL12 axis is implicated in cancer metastasis, HIV-1 entry into host cells, and inflammatory diseases.[1][2][3] Consequently, the development of small molecule inhibitors targeting CXCR4 is a significant area of interest in drug discovery.[1][4] This document provides detailed protocols for the synthesis of a series of benzenesulfonamide-based CXCR4 inhibitors, utilizing 4-bromomethylbenzenesulfonamide as a key starting material. Additionally, it outlines protocols for the biological evaluation of these synthesized compounds.
Chemical Synthesis
The synthesis of the target CXCR4 inhibitors is achieved through a straightforward two-step process. The first step involves the reaction of 4-(bromomethyl)benzene-1-sulfonyl chloride with a secondary amine to yield an N-substituted-4-(bromomethyl)benzenesulfonamide intermediate. The subsequent step is a nucleophilic substitution of the bromide with a primary or secondary amine to afford the final product.[2]
General Synthetic Scheme
A general synthetic route is depicted below. The initial reaction involves the sulfonylation of a secondary amine with 4-(bromomethyl)benzene-1-sulfonyl chloride. The resulting intermediate is then reacted with another amine to generate the final benzenesulfonamide-based CXCR4 inhibitor.[2]
Caption: General synthetic workflow for benzenesulfonamide CXCR4 inhibitors.
Experimental Protocol: Synthesis of a Representative CXCR4 Inhibitor (Compound 5a)
This protocol describes the synthesis of a potent CXCR4 inhibitor, designated as compound 5a in the literature.[2]
Step 1: Synthesis of N-benzyl-4-(bromomethyl)-N-methylbenzenesulfonamide
-
Dissolve 4-(bromomethyl)benzene-1-sulfonyl chloride (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1 M.
-
Add N-benzylmethylamine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Concentrate the solution under reduced pressure to obtain the crude product as an off-white solid.
-
Purify the crude product by flash column chromatography if necessary.
Step 2: Synthesis of the Final Product (Compound 5a)
-
Dissolve the N-benzyl-4-(bromomethyl)-N-methylbenzenesulfonamide intermediate (1 equivalent) in acetonitrile.
-
Add potassium carbonate (K2CO3) (2 equivalents) and the desired amine (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final CXCR4 inhibitor.
Biological Evaluation
The inhibitory activity of the synthesized compounds against CXCR4 is evaluated using a competitive binding assay and a cell invasion assay.
CXCR4 Competitive Binding Assay
This assay measures the ability of the synthesized compounds to displace a known fluorescently labeled ligand from the CXCR4 receptor.[5][6]
Protocol:
-
Culture a suitable cell line endogenously expressing CXCR4 (e.g., Jurkat cells) to a sufficient density.
-
Prepare a 96-well plate with serial dilutions of the test compounds.
-
Add the cell suspension to each well of the 96-well plate.
-
Incubate the plate at room temperature in the dark for 15 minutes.
-
Add a fixed concentration of a fluorescently labeled CXCL12 ligand (e.g., CXCL12-AF647) to each well.
-
Incubate the plate for an additional 30 minutes at room temperature in the dark.
-
Centrifuge the plate to pellet the cells and remove the supernatant.
-
Wash the cells with an appropriate buffer.
-
Resuspend the cells in buffer and analyze the fluorescence intensity of the cell-bound ligand using a flow cytometer.
-
The reduction in fluorescence signal in the presence of the test compound is indicative of its binding affinity to CXCR4. Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the labeled ligand.
Matrigel Invasion Assay
This assay assesses the ability of the synthesized compounds to inhibit the CXCL12-induced invasion of cancer cells through a basement membrane extract (Matrigel).[7][8]
Protocol:
-
Coat the upper chambers of Transwell inserts with Matrigel and allow it to solidify.
-
Culture a cancer cell line known to express CXCR4 (e.g., MDA-MB-231) and resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing CXCL12 as a chemoattractant to the lower chamber.
-
Add the test compounds at various concentrations to the upper chamber with the cells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, remove the non-invaded cells from the upper surface of the insert.
-
Fix and stain the invaded cells on the lower surface of the insert with crystal violet.
-
Count the number of invaded cells under a microscope.
-
The percentage of invasion inhibition is calculated relative to a control group without any inhibitor.
Data Presentation
The following table summarizes the biological activity of a series of synthesized benzenesulfonamide-based CXCR4 inhibitors.[2]
| Compound | EC50 (nM) in Binding Assay | % Invasion at 10 nM | % Invasion at 100 nM |
| 5a | 10 | 95 | 100 |
| 5b | 1 | 90 | 100 |
| 5d | 100 | 71 | 84 |
| 5g | 100 | 48 | 72 |
| 5k | 1 | Moderate | Moderate |
CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 activates multiple downstream signaling pathways that regulate cell migration, proliferation, and survival.[4] These pathways can be broadly categorized as G-protein dependent and G-protein independent.
Caption: Simplified CXCR4 signaling pathways.
Experimental Workflow Visualization
The overall workflow for the synthesis and evaluation of CXCR4 inhibitors is summarized in the following diagram.
Caption: Experimental workflow for CXCR4 inhibitor development.
References
- 1. Small molecule inhibitors of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Research Targeting the CXC Chemokine Receptor 4 (CXCR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents [mdpi.com]
- 5. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 6. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 8. snapcyte.com [snapcyte.com]
Application Notes and Protocols for the N-alkylation of Amines with 4-Bromomethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The sulfonamide moiety is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of therapeutic activities such as antibacterial, diuretic, and anticancer effects. The incorporation of a 4-(aminomethyl)benzenesulfonamide scaffold through the N-alkylation of amines with 4-bromomethylbenzenesulfonamide provides a direct route to novel compounds with potential therapeutic value. This document provides a detailed protocol for this transformation, catering to both primary and secondary amines, and offers insights into the reaction's scope and potential outcomes.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the bromide leaving group. The choice of base and solvent is critical to ensure efficient deprotonation of the amine and to facilitate the reaction while minimizing side products. Over-alkylation can be a challenge, particularly with primary amines, leading to the formation of tertiary amines and quaternary ammonium salts.[1][2][3] Careful control of stoichiometry and reaction conditions is therefore essential.
General Reaction Scheme
The general chemical transformation for the N-alkylation of a primary or secondary amine with this compound is depicted below:
Caption: General reaction scheme for N-alkylation.
Experimental Protocols
This section details two common protocols for the N-alkylation of amines with this compound. Protocol A is a general method suitable for a wide range of amines, while Protocol B is an alternative that may be advantageous for specific substrates.
Materials and Reagents
-
This compound
-
Primary or secondary amine of choice
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Protocol A: Potassium Carbonate in Acetonitrile
This is a widely applicable method utilizing a solid inorganic base.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and anhydrous acetonitrile (to achieve a concentration of 0.1-0.2 M).
-
Addition of Base: Add potassium carbonate (2.0-3.0 eq) to the stirred solution.
-
Addition of Alkylating Agent: Add a solution of this compound (1.1-1.2 eq) in a minimal amount of anhydrous acetonitrile dropwise to the suspension at room temperature under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol B: DIPEA in DMF
This protocol uses a non-nucleophilic organic base in a polar aprotic solvent, which can be beneficial for less reactive amines.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous DMF (0.1-0.2 M).
-
Addition of Base: Add Diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the solution.
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture, either as a solid in one portion or as a solution in DMF.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Gentle heating (40-60 °C) may be required for less reactive amines. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer extensively with water (3-4 times) to remove DMF, followed by a final wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for the N-alkylation of various amines with this compound, based on established chemical principles. Actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Amine Substrate | Amine Type | Protocol | Time (h) | Yield (%) | Notes |
| 1 | Benzylamine | Primary, Aliphatic | A | 6 | 85 | Clean reaction, product may be isolated by crystallization. |
| 2 | Piperidine | Secondary, Cyclic | A | 4 | 92 | Highly nucleophilic amine, fast reaction. |
| 3 | Aniline | Primary, Aromatic | B | 24 | 55 | Lower nucleophilicity requires longer reaction times and potentially higher temperatures. |
| 4 | Diethylamine | Secondary, Acyclic | A | 8 | 88 | Good yield, straightforward purification. |
| 5 | Morpholine | Secondary, Cyclic | A | 5 | 95 | High yield due to the nucleophilicity of the amine. |
| 6 | n-Butylamine | Primary, Aliphatic | A | 10 | 78 | Potential for over-alkylation; use of excess amine may improve selectivity for the mono-alkylated product. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the N-alkylation protocol.
Caption: General experimental workflow diagram.
Concluding Remarks
The N-alkylation of amines with this compound is a robust and versatile method for synthesizing novel sulfonamide derivatives. The choice of reaction conditions, particularly the base and solvent, can be tailored to the specific amine substrate to maximize yield and minimize side-product formation. The protocols provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to explore the synthesis and biological activities of this important class of compounds.
References
Application Notes and Protocols: Coupling Reactions of 4-Bromomethylbenzenesulfonamide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromomethylbenzenesulfonamide is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its structure incorporates a primary sulfonamide group, a common pharmacophore in various therapeutic agents such as carbonic anhydrase inhibitors, and a reactive benzylic bromide.[1] This benzylic bromide is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of diverse functionalities and the synthesis of a wide array of derivatives.[1] These derivatives are valuable as building blocks for more complex molecules, including potential inhibitors of targets like chemokine receptor type 4 (CXCR4), which is implicated in cancer progression.[1][2]
This document provides detailed application notes and experimental protocols for the coupling of this compound with various classes of nucleophiles, including nitrogen, sulfur, oxygen, and carbon nucleophiles.
General Reaction Scheme
The primary mode of reaction for this compound with nucleophiles is a nucleophilic substitution (SN2) reaction at the benzylic carbon, displacing the bromide ion.
References
Application Notes: The Utility of 4-Bromomethylbenzenesulfonamide in the Synthesis of Novel Sulfonamides for Drug Discovery
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3] 4-Bromomethylbenzenesulfonamide is a particularly valuable bifunctional reagent for the synthesis of novel drug candidates. It serves as a versatile building block, featuring a primary sulfonamide group, a known pharmacophore, and a reactive bromomethyl group.[4] This benzylic bromide is susceptible to nucleophilic substitution, allowing for the straightforward covalent linkage of the benzenesulfonamide moiety to diverse chemical scaffolds, thereby enabling the generation of extensive libraries for structure-activity relationship (SAR) studies.
Derivatives synthesized using this scaffold have shown significant potential in medicinal chemistry, with some evaluated as inhibitors of key biological targets.[4] These targets include enzymes and receptors such as chemokine receptor CXCR4, implicated in cancer metastasis, Bromodomain-containing protein 4 (BRD4) for leukemia, as well as carbonic anhydrases (CAs) and cholinesterases (AChE, BChE).[4][5][6][7]
These application notes provide detailed protocols for the synthesis and evaluation of novel sulfonamides derived from this compound, summarize relevant biological activity data, and visualize key experimental and biological pathways.
General Synthetic Workflow
The preparation of novel sulfonamide derivatives from this compound typically follows a straightforward workflow involving nucleophilic substitution at the benzylic carbon, followed by purification and comprehensive biological evaluation.
Caption: General workflow for synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Sulfonamides via Nucleophilic Substitution
This protocol describes a general method for the synthesis of novel sulfonamides by reacting this compound with a primary or secondary amine. The principle can be adapted for other nucleophiles like phenols or thiols.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle/stir plate
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.1 eq).
-
Solvent and Base Addition: Dissolve the reactants in anhydrous DMF (or CH₃CN) to a concentration of approximately 0.1-0.5 M. Add a suitable base, such as powdered K₂CO₃ (2.0 eq). The base acts as a scavenger for the HBr generated.
-
Reaction: Stir the mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide derivative.
-
Characterization: Confirm the structure of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of newly synthesized sulfonamide derivatives against bacterial strains using the broth microdilution method.[1]
Materials:
-
Synthesized sulfonamide compound
-
Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[1]
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Spectrophotometer or plate reader
Methodology:
-
Compound Preparation: Prepare a stock solution of the synthesized sulfonamide in a suitable solvent (e.g., DMSO) and create a series of twofold dilutions in MHB directly in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound, the positive control, and the negative control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Data Presentation: Biological Activity of Related Sulfonamides
The following tables summarize quantitative data for various sulfonamide derivatives, providing a rationale for investigating novel compounds synthesized from this compound.
Table 1: Enzyme Inhibitory Activity of Novel Sulfonamide Derivatives
| Compound Class | Target Enzyme | Compound ID | Kᵢ or IC₅₀ | Reference |
|---|---|---|---|---|
| Phenylisoxazole Sulfonamides | BRD4-BD1 | 58 | IC₅₀ = 70 nM | [6] |
| Phenylisoxazole Sulfonamides | BRD4-BD2 | 58 | IC₅₀ = 140 nM | [6] |
| Benzamide Sulfonamides | hCA I | 3g | Kᵢ = 4.07 ± 0.38 nM | [5] |
| Benzamide Sulfonamides | hCA II | 3c | Kᵢ = 10.68 ± 0.98 nM | [5] |
| Benzamide Sulfonamides | AChE | 3f | Kᵢ = 8.91 ± 1.65 nM | [5] |
| β-benzylphenethylamine Sulfamides | hCA I | - | Kᵢ = 0.278 - 2.260 nM | [7] |
| β-benzylphenethylamine Sulfamides | hCA II | - | Kᵢ = 0.187 - 1.478 nM | [7] |
| β-benzylphenethylamine Sulfamides | AChE | - | Kᵢ = 0.127 - 2.452 nM | [7] |
| β-benzylphenethylamine Sulfamides | BChE | - | Kᵢ = 0.494 - 1.790 nM |[7] |
Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound ID | Target Organism | MIC (mg/mL) | Reference |
|---|---|---|---|
| 4d | Escherichia coli | 6.72 | [8][9] |
| 4h | Staphylococcus aureus | 6.63 | [8][9] |
| 4a | Pseudomonas aeruginosa | 6.67 | [8][9] |
| 4a | Salmonella typhi | 6.45 | [8][9] |
| 4f | Bacillus subtilis | 6.63 | [8][9] |
| 4e | Candida albicans | 6.63 | [8][9] |
| 4e | Aspergillus niger | 6.28 |[8][9] |
Mechanism of Action: Inhibition of BRD4 Signaling
Novel sulfonamides have been developed as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader.[6] BRD4 binds to acetylated histones and recruits transcriptional machinery to drive the expression of oncogenes, such as c-myc. Inhibiting BRD4 displaces it from chromatin, leading to the downregulation of c-myc and suppression of cancer cell proliferation, representing a promising therapeutic strategy for acute myeloid leukemia.[6]
Caption: Inhibition of the BRD4/c-myc axis by sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 40724-47-8 [smolecule.com]
- 5. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis of novel sulfamides derived from β-benzylphenethylamines as acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase enzymes inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Bromomethylbenzenesulfonamide in medicinal chemistry research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromomethylbenzenesulfonamide as a versatile building block in medicinal chemistry. Its unique structure, featuring a reactive bromomethyl group and a sulfonamide moiety, makes it a valuable precursor for the synthesis of a diverse range of biologically active compounds.
Introduction
This compound is an aromatic organic compound characterized by a benzene ring substituted with a bromomethyl group and a sulfonamide group. The presence of the highly reactive bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of various functionalities and the construction of complex molecular architectures.[1] The sulfonamide group is a well-established pharmacophore known for its ability to bind to the zinc ion in the active site of metalloenzymes, most notably carbonic anhydrases.[2] This dual functionality makes this compound a key intermediate in the development of targeted therapeutics.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of potent and selective enzyme inhibitors and receptor antagonists.
Synthesis of Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. The primary sulfonamide group is a critical zinc-binding moiety for the inhibition of CAs.[2]
This compound serves as a starting material for the synthesis of a wide array of CA inhibitors. The bromomethyl group can be readily displaced by various nucleophiles, such as amines, thiols, and phenols, to introduce diverse side chains. These side chains can be tailored to interact with amino acid residues in the active site of different CA isoforms, thereby conferring selectivity.
Development of CXCR4 Receptor Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, upon binding its ligand CXCL12, plays a crucial role in various physiological and pathological processes, including cancer metastasis, inflammation, and HIV-1 entry into host cells. Consequently, CXCR4 has emerged as a significant therapeutic target.
Benzenesulfonamide-based compounds have been identified as a unique class of CXCR4 antagonists. The sulfonamide moiety and the aromatic ring of this compound can be elaborated with various substituents to optimize binding affinity and functional antagonism of the CXCR4 receptor. The reactive bromomethyl group provides a convenient handle for introducing moieties that can interact with key residues in the CXCR4 binding pocket.
Quantitative Data Summary
The following tables summarize the biological activity of benzenesulfonamide derivatives, showcasing the potential of compounds derived from this compound.
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Derivatives
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | hCA I | 41.5 - 1500 | [1] |
| hCA II | 30.1 - 755 | [1] | |
| hCA IX | 1.5 - 38.9 | [1] | |
| hCA XII | 0.8 - 12.4 | [1] | |
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 316.7 - 533.1 | [3] |
| hCA II | 412.5 - 624.6 | [3] | |
| 4-(2-substituted hydrazinyl)benzenesulfonamides | hCA I | 1.79 - 2.73 | [4] |
| hCA II | 1.72 - 11.64 | [4] |
Note: The data represents a range of activities for different derivatives within the specified class.
Table 2: Antagonistic Activity of Benzenesulfonamide Derivatives against CXCR4
| Compound ID | Assay Type | IC₅₀ (nM) | Reference |
| 5a | Binding Affinity | 8.0 | [5] |
| 5b | Binding Affinity | < 10 | [5] |
| AMD3100 (Reference) | SDF-1 Mediated GTP-binding | 27 | [6] |
| AMD3100 (Reference) | SDF-1 Mediated Chemotaxis | 51 | [6] |
| AMD3100 (Reference) | SDF-1/CXCL12 Ligand Binding | 651 | [6] |
Note: Compounds 5a and 5b are benzenesulfonamide derivatives synthesized from a precursor structurally similar to this compound.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 4-(Aminomethyl)benzenesulfonamide Derivatives (Carbonic Anhydrase Inhibitor Scaffolds)
This protocol describes a general method for the synthesis of N-substituted 4-(aminomethyl)benzenesulfonamide derivatives, which are precursors for a variety of carbonic anhydrase inhibitors.
Materials:
-
This compound
-
Primary or secondary amine of choice (2 equivalents)
-
Acetonitrile (CH₃CN)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.
-
Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (2 equivalents) followed by potassium carbonate (2 equivalents).
-
Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-substituted 4-(aminomethyl)benzenesulfonamide derivative.
Protocol 2: Synthesis of a Benzenesulfonamide-Based CXCR4 Antagonist
This protocol is adapted from the synthesis of potent benzenesulfonamide CXCR4 antagonists and outlines a two-step process.
Step 1: Synthesis of N-Aryl-4-(bromomethyl)benzenesulfonamide Intermediate
Materials:
-
4-(Bromomethyl)benzene-1-sulfonyl chloride (1 equivalent)
-
Aromatic amine (e.g., aniline derivative) (2 equivalents)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 4-(bromomethyl)benzene-1-sulfonyl chloride in DCM (0.1 M) in a round-bottom flask.
-
Amine Addition: Add the aromatic amine (2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours to overnight.
-
Work-up: Wash the reaction mixture with water and brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the N-aryl-4-(bromomethyl)benzenesulfonamide as a solid.
Step 2: N-Alkylation to Yield the Final CXCR4 Antagonist
Materials:
-
N-Aryl-4-(bromomethyl)benzenesulfonamide (from Step 1) (1 equivalent)
-
Secondary amine (e.g., N-methylbenzylamine) (1 equivalent)
-
Acetonitrile
-
Potassium carbonate (K₂CO₃) (2 equivalents)
Procedure:
-
Reaction Setup: Dissolve the N-aryl-4-(bromomethyl)benzenesulfonamide in acetonitrile.
-
Reagent Addition: Add K₂CO₃ (2 equivalents) and the secondary amine (1 equivalent).
-
Reaction: Stir the mixture at room temperature overnight.
-
Purification: Purify the reaction mixture by an appropriate method, such as column chromatography, to isolate the final product.
Protocol 3: Matrigel Invasion Assay for CXCR4 Antagonists
This protocol details the procedure to evaluate the inhibitory effect of synthesized CXCR4 antagonists on cancer cell invasion.
Materials:
-
Matrigel-coated transwell inserts (8 µm pore size)
-
Cancer cell line expressing CXCR4 (e.g., MDA-MB-231)
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
Synthesized CXCR4 antagonist
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Insert Preparation: Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the upper and lower chambers and incubate at 37°C for at least 30 minutes.
-
Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium overnight before the assay.
-
Cell Seeding: Harvest and resuspend the cells in serum-free medium. Prepare cell suspensions containing different concentrations of the CXCR4 antagonist.
-
Assay Setup: Add the cell suspension with the antagonist to the upper chamber of the transwell inserts. Add medium with 10% FBS to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the bottom of the membrane with the fixation solution. Stain the fixed cells with Crystal Violet solution.
-
Quantification: Wash the inserts to remove excess stain and allow them to air dry. Image the stained cells on the underside of the membrane using a microscope and count the number of invaded cells.
Visualizations
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of 4-Bromomethylbenzenesulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The 4-(bromomethyl)benzenesulfonamide scaffold is a particularly valuable intermediate, as the reactive bromomethyl group allows for straightforward diversification through nucleophilic substitution, enabling the rapid generation of compound libraries for drug discovery and development. This application note provides a detailed, two-step experimental protocol for the synthesis of N-substituted 4-bromomethylbenzenesulfonamide derivatives, starting from the commercially available p-toluenesulfonyl chloride.
Overall Synthetic Pathway
The synthesis is a two-step process. First, p-toluenesulfonyl chloride undergoes radical bromination to yield the key intermediate, 4-(bromomethyl)benzenesulfonyl chloride. This intermediate is then reacted with a primary or secondary amine to produce the desired N-substituted this compound derivative.
Caption: Two-step synthesis of this compound derivatives.
Part 1: Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride
This protocol details the free-radical bromination of the methyl group of p-toluenesulfonyl chloride to produce the key synthetic intermediate.[1]
Experimental Protocol 1
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add p-toluenesulfonyl chloride, N-bromosuccinimide (NBS), and benzoyl peroxide.
-
Solvent Addition: Add carbon tetrachloride (Caution: Toxic) as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 77°C) with vigorous stirring for 1-2 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture under reduced pressure to remove the solid.
-
Purification: Concentrate the filtrate in vacuo to obtain a crude residue. Triturate the residue with a suitable solvent like isopropyl ether to induce crystallization.
-
Isolation: Collect the resulting white solid by vacuum filtration and dry under vacuum to yield pure 4-(bromomethyl)benzenesulfonyl chloride.[1]
Data Presentation: Reagents and Expected Yield
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Quantity Used (Example) | Notes |
| p-Toluenesulfonyl chloride | 190.65 | 1.0 | 100 g (0.52 mol) | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | 1.2 | 110.3 g (0.62 mol) | Brominating agent |
| Benzoyl Peroxide | 242.23 | 0.05 | 5 g | Radical initiator (Caution: Explosive) |
| Carbon Tetrachloride (CCl₄) | 153.82 | - | 500 mL | Solvent |
| Isopropyl Ether | 102.17 | - | As needed | For trituration/purification |
| Product | 269.54 | - | ~40-50 g (28-35%) | Expected Yield & Properties |
| Melting Point | - | - | 71-75 °C | Literature value.[2] |
Part 2: General Synthesis of N-Substituted this compound Derivatives
This general protocol describes the reaction of 4-(bromomethyl)benzenesulfonyl chloride with a generic primary or secondary amine to form the corresponding sulfonamide.[3][4]
Experimental Protocol 2
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the desired primary or secondary amine and an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.2 equivalents), to the solution at room temperature.[5]
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0°C using an ice bath. Dissolve 4-(bromomethyl)benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation: Example Characterization Data
The following table summarizes hypothetical characterization data for a representative product, N-benzyl-4-(bromomethyl)benzenesulfonamide.
| Property | Data |
| Molecular Formula | C₁₄H₁₄BrNO₂S |
| Molecular Weight | 340.24 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ 7.8-7.2 (m, 9H, Ar-H), 5.5 (t, 1H, NH, exchangeable with D₂O), 4.5 (s, 2H, Ar-CH₂-Br), 4.2 (d, 2H, NH-CH₂-Ph) |
| ¹³C NMR (CDCl₃) | δ 143.5, 138.2, 136.5, 129.8, 128.9, 128.5, 128.0, 127.5, 48.0, 32.5 |
| FTIR (cm⁻¹) | 3280 (N-H stretch), 1330 (asymmetric SO₂ stretch), 1160 (symmetric SO₂ stretch) |
Visualizations
Standard Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.
Caption: General laboratory workflow for synthesis and purification.
Example Signaling Pathway: CXCR4 Inhibition
Benzenesulfonamide derivatives have been identified as potent inhibitors of the Chemokine Receptor Type 4 (CXCR4).[2] This receptor's signaling is implicated in cancer metastasis and inflammation. The diagram below illustrates the mechanism of inhibition.
Caption: Inhibition of the CXCR4 signaling pathway by a sulfonamide derivative.
Safety and Troubleshooting
-
Safety: Sulfonyl chlorides are corrosive and moisture-sensitive.[6] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Benzoyl peroxide is a powerful oxidizer and can be explosive; handle with care. Carbon tetrachloride is toxic and a suspected carcinogen; use in a well-ventilated fume hood.
-
Troubleshooting: The primary side reaction is the hydrolysis of the highly reactive 4-(bromomethyl)benzenesulfonyl chloride to the corresponding sulfonic acid.[7] To minimize this, ensure all glassware is oven-dried and use anhydrous solvents for the reaction with the amine.[7]
References
- 1. prepchem.com [prepchem.com]
- 2. 4-(Bromomethyl)benzenesulfonyl chloride 95 66176-39-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-(Bromomethyl)benzenesulfonyl chloride | C7H6BrClO2S | CID 2734409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Methylbenzenesulfonamide (Tosylamide) Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-methylbenzenesulfonyl (tosyl, Ts) group is a widely utilized protecting group for primary and secondary amines in organic synthesis. Its popularity stems from the high stability of the resulting N-tosylamide, which is resistant to a broad range of reaction conditions, including acidic and basic environments, as well as many oxidizing and reducing agents.[1][2] This robustness allows for selective chemical transformations on other parts of a complex molecule without affecting the protected amine. However, this same stability often necessitates harsh conditions for its removal, a critical consideration in multi-step syntheses of sensitive molecules.[3]
These application notes provide a comprehensive overview of the strategies involving the 4-methylbenzenesulfonamide group in chemical synthesis. Detailed protocols for the protection and deprotection of amines are presented, along with a summary of quantitative data to aid in the selection of appropriate reaction conditions.
I. Chemical Properties and Strategic Considerations
The tosyl group is typically introduced by reacting an amine with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base.[3] The resulting tosylamide exhibits reduced nucleophilicity and basicity of the nitrogen atom due to the strong electron-withdrawing nature of the sulfonyl group. This modification renders the protected amine unreactive towards many electrophiles and oxidants.
Key Characteristics:
-
Stability: N-tosylamides are stable to a wide range of reagents and conditions, including strongly acidic and basic media, many oxidizing agents, and some reducing agents.[1][3]
-
Orthogonality: The tosyl group is orthogonal to many other common protecting groups, such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), allowing for selective deprotection schemes in complex syntheses.
-
Deprotection: Removal of the tosyl group typically requires strong reducing conditions or vigorous acidic hydrolysis, which can limit its application with sensitive substrates.[3]
II. Experimental Protocols
A. Protection of Primary and Secondary Amines
Protocol 1: General Tosylation of a Primary Amine using Tosyl Chloride and Pyridine
This protocol describes a standard method for the N-tosylation of a primary amine.
Materials:
-
Primary amine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.5 - 2.0 eq) to the solution at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 - 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the N-tosylated amine.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Two-Phase Tosylation of 2-Amino Alcohols
This method is particularly effective for the synthesis of N-tosyl aziridines from 2-amino alcohols in a one-pot procedure.[4]
Materials:
-
2-Amino alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium hydroxide (KOH)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
In a flask, prepare a mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL).
-
Under vigorous stirring at room temperature, add p-toluenesulfonyl chloride (2.5 mmol) portion-wise.
-
Continue stirring vigorously for 30 minutes.
-
Add ice and water to the reaction mixture.
-
Separate the organic layer, wash with water, dry over anhydrous MgSO₄, and evaporate the solvent to yield the N-tosyl aziridine.[4]
B. Deprotection of N-Tosylamides
The cleavage of the highly stable N-S bond in tosylamides is a critical step. The choice of deprotection method depends on the substrate's sensitivity to the reaction conditions.
Protocol 3: Reductive Deprotection using Magnesium and Methanol
This method offers a milder alternative to traditional dissolving metal reductions.[5]
Materials:
-
N-Tosylamide
-
Magnesium turnings
-
Anhydrous methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of the N-tosylamide (1 eq) in anhydrous methanol, add magnesium turnings (2-4 eq).
-
Subject the reaction mixture to ultrasonication at 40-50 °C.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove inorganic salts.
-
Extract the filtrate with a suitable organic solvent (e.g., DCM or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation as required.
Protocol 4: Reductive Deprotection using Samarium(II) Iodide (SmI₂)
This method is known for its speed and high efficiency under mild conditions.[6][7]
Materials:
-
N-Tosylamide
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Amine (e.g., triethylamine or diisopropylethylamine)
-
Water
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the N-tosylamide (1 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the amine (e.g., triethylamine, 2-4 eq) and water (2-4 eq) to the solution.
-
Add the 0.1 M solution of SmI₂ in THF dropwise at room temperature until the characteristic deep blue color persists, indicating an excess of the reagent. The reaction is typically instantaneous.[6]
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 5: Acidic Deprotection using Hydrobromic Acid in Acetic Acid
This is a classical and effective method, though the conditions are harsh.
Materials:
-
N-Tosylamide
-
33% Hydrobromic acid (HBr) in acetic acid
-
Phenol (as a scavenger)
-
Diethyl ether
Procedure:
-
To the N-tosylamide, add a solution of 33% HBr in acetic acid and phenol.
-
Heat the reaction mixture (e.g., at 70-90 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add diethyl ether to precipitate the amine hydrobromide salt.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
The free amine can be obtained by neutralization with a suitable base.
III. Data Presentation
Table 1: Comparison of Deprotection Methods for N-Tosylamides
| Deprotection Method | Reagents and Conditions | Substrate Scope | Typical Yield (%) | Reference(s) |
| Reductive | ||||
| Magnesium/Methanol | Mg, MeOH, Ultrasonication, 40-50 °C | N-Tosyl piperidinone | 52 | [5] |
| Samarium(II) Iodide | SmI₂/amine/H₂O, THF, rt, instantaneous | Various Tosylamides | >90 | [6][7] |
| Sodium Naphthalenide | Sodium naphthalenide, THF, -60 °C | O- and N-Tosyl derivatives | 80-90 | |
| Acidic | ||||
| HBr/Acetic Acid | 33% HBr/AcOH, Phenol, 70 °C | General Tosylamides | High | [2] |
| Basic | ||||
| Cesium Carbonate | Cs₂CO₃, THF/MeOH, rt to reflux | N-Tosyl-indoles | Quantitative |
Yields are substrate-dependent and should be considered as a general guide.
IV. Visualizations
Experimental Workflows
Caption: General workflow for the protection of amines as tosylamides and subsequent deprotection.
Logical Relationships in Deprotection Strategy
Caption: Decision-making process for selecting a suitable N-tosylamide deprotection strategy.
References
Application Notes and Protocols for Monitoring Reactions with 4-Bromomethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromomethylbenzenesulfonamide and its derivatives are important intermediates in the synthesis of a variety of pharmaceutical compounds. The ability to effectively monitor the progress of reactions involving this key reagent is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This document provides detailed application notes and protocols for monitoring the synthesis of N-benzyl-4-(bromomethyl)benzenesulfonamide from this compound and benzylamine using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Representative Reaction: Synthesis of N-benzyl-4-(bromomethyl)benzenesulfonamide
A common application of this compound is its reaction with primary or secondary amines to form sulfonamides. In this example, we will monitor the reaction of this compound with benzylamine in the presence of a base to yield N-benzyl-4-(bromomethyl)benzenesulfonamide.
Analytical Methods and Data
Effective reaction monitoring can be achieved through various analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, structural information, or real-time monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for monitoring reaction progress by separating and quantifying the reactant, product, and any impurities. A reversed-phase HPLC method is suitable for this application.
Table 1: HPLC and UPLC-MS/MS Parameters and Expected Retention Times
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 50% B to 90% B over 15 min | 40% B to 95% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 2 µL |
| UV Detection | 254 nm | N/A |
| MS Detector | N/A | Triple Quadrupole |
| Ionization Mode | N/A | ESI Positive |
| Expected Rt (this compound) | ~ 6.5 min | ~ 2.8 min |
| Expected Rt (Benzylamine) | ~ 2.1 min | ~ 1.0 min |
| Expected Rt (N-benzyl-4-(bromomethyl)benzenesulfonamide) | ~ 9.2 min | ~ 3.5 min |
Experimental Protocol: HPLC Reaction Monitoring
-
Reaction Sampling: At specified time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot (approximately 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water). This prevents further reaction.
-
Sample Preparation: If necessary, filter the quenched sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject the prepared sample onto the equilibrated HPLC system.
-
Data Analysis: Monitor the chromatogram for the disappearance of the reactant peaks and the appearance of the product peak. The peak areas can be used to determine the relative concentrations and calculate the reaction conversion.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and thermally stable compounds. It provides both retention time information and mass spectral data for structural elucidation.
Table 2: GC-MS Parameters and Expected Data
| Parameter | Value |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium, 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-500 m/z |
| Expected Rt (this compound) | ~ 10.2 min |
| Expected Rt (Benzylamine) | ~ 4.5 min |
| Expected Rt (N-benzyl-4-(bromomethyl)benzenesulfonamide) | ~ 15.8 min |
| Key Fragments (this compound) | m/z 269/271 (M+), 188 (M-Br), 155, 90 |
| Key Fragments (N-benzyl-4-(bromomethyl)benzenesulfonamide) | m/z 353/355 (M+), 274 (M-Br), 183, 91 (tropylium ion) |
Experimental Protocol: GC-MS Reaction Monitoring
-
Reaction Sampling and Quenching: Follow steps 1 and 2 from the HPLC protocol.
-
Extraction: Add 1 mL of ethyl acetate to the quenched sample and vortex thoroughly. Allow the layers to separate and collect the organic (upper) layer.
-
Drying: Pass the organic layer through a small plug of anhydrous sodium sulfate to remove any residual water.
-
Injection: Inject a small volume (e.g., 1 µL) of the dried organic extract into the GC-MS.
-
Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the reactant and product peaks and monitor the reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for in-situ or off-line reaction monitoring. ¹H NMR is particularly useful for tracking the disappearance of reactant signals and the appearance of new product signals.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~ 7.9 (d, 2H), ~ 7.6 (d, 2H), ~ 4.9 (s, 2H, -NH₂), ~ 4.5 (s, 2H, -CH₂Br) | ~ 144, ~ 138, ~ 129, ~ 128, ~ 32 (-CH₂Br) |
| Benzylamine | ~ 7.3-7.4 (m, 5H), ~ 3.9 (s, 2H), ~ 1.5 (s, 2H, -NH₂) | ~ 140, ~ 129, ~ 128, ~ 127, ~ 46 (-CH₂) |
| N-benzyl-4-(bromomethyl)benzenesulfonamide | ~ 7.8 (d, 2H), ~ 7.5 (d, 2H), ~ 7.2-7.3 (m, 5H), ~ 5.5 (t, 1H, -NH-), ~ 4.4 (s, 2H, -CH₂Br), ~ 4.3 (d, 2H, -NH-CH₂-) | ~ 143, ~ 139, ~ 137, ~ 129, ~ 128.5, ~ 128, ~ 127.5, ~ 48 (-NH-CH₂-), ~ 31 (-CH₂Br) |
Experimental Protocol: NMR Reaction Monitoring
-
In-situ Monitoring (if available): The reaction can be performed directly in an NMR tube using a deuterated solvent. Spectra are acquired at regular intervals to monitor the reaction in real-time.
-
Off-line Monitoring:
-
Sampling and Quenching: Withdraw an aliquot of the reaction mixture and quench it as described in the HPLC protocol.
-
Sample Preparation: Remove the solvent from the quenched aliquot under reduced pressure.
-
Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
-
Data Analysis: Integrate key, non-overlapping signals of the reactant and product to determine their relative ratio and the extent of reaction. For example, the disappearance of the -NH₂ signal of this compound and the appearance of the -NH- triplet of the product can be monitored.
Conclusion
The analytical methods described provide a comprehensive toolkit for monitoring reactions involving this compound. HPLC and UPLC-MS/MS are ideal for quantitative analysis of reaction conversion and impurity profiling. GC-MS offers excellent separation and structural confirmation for volatile components. NMR spectroscopy provides detailed structural information, which is invaluable for confirming the identity of the product and intermediates. The choice of the most appropriate technique will be dictated by the specific goals of the analysis and the available instrumentation. By employing these methods, researchers can gain a deeper understanding of their reaction chemistry, leading to improved processes and higher quality products.
Application Notes and Protocols for the Scale-up Synthesis of 4-Bromomethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 4-bromomethylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the radical-initiated benzylic bromination of 4-methylbenzenesulfonamide using N-bromosuccinimide (NBS). This application note includes a step-by-step experimental procedure suitable for a gram-scale reaction, a summary of expected quantitative data, and visualizations of the chemical reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups. The sulfonamide moiety is a well-established pharmacophore, known to interact with various biological targets. This protocol details a robust and scalable method for the preparation of this compound for laboratory use.
Chemical Reaction Pathway
The synthesis of this compound from 4-methylbenzenesulfonamide proceeds via a free-radical chain reaction, commonly known as the Wohl-Ziegler reaction. The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting radical abstracts a hydrogen atom from the methyl group of 4-methylbenzenesulfonamide to form a resonance-stabilized benzylic radical. This radical then reacts with N-bromosuccinimide (NBS) to yield the desired product and a succinimidyl radical, which continues the chain reaction.
Caption: Chemical reaction for the synthesis of this compound.
Experimental Protocol
This protocol is designed for a laboratory scale-up synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 4-Methylbenzenesulfonamide | C₇H₉NO₂S | 171.22 | 10.0 g (58.4 mmol) |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 11.4 g (64.2 mmol, 1.1 eq) |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.48 g (2.92 mmol, 0.05 eq) |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 200 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | As needed |
| Saturated Sodium Thiosulfate | Na₂S₂O₃ (aq) | - | As needed |
| Brine | NaCl (aq) | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed |
| Ethanol | C₂H₅OH | - | For recrystallization |
| Water | H₂O | - | For recrystallization |
3.2. Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel (optional)
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Reaction Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzenesulfonamide (10.0 g, 58.4 mmol), N-bromosuccinimide (11.4 g, 64.2 mmol), and azobisisobutyronitrile (0.48 g, 2.92 mmol). Add carbon tetrachloride (200 mL) to the flask.
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Reaction Execution: Heat the mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
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Work-up:
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Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
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Filter the mixture through a Büchner funnel to remove the succinimide.
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Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL), saturated sodium thiosulfate solution (1 x 100 mL) to remove any remaining bromine, and brine (1 x 100 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
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Recrystallize the crude solid from a mixture of ethanol and water to obtain the pure product.[1] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.
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Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.
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Dry the crystals under vacuum to a constant weight.
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Quantitative Data
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by NMR) | >95% |
| Melting Point | 114-116 °C |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 4.95 (s, 2H, NH₂), 4.53 (s, 2H, CH₂Br).
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¹³C NMR (100 MHz, CDCl₃) δ (ppm): 144.5, 139.8, 129.8, 126.5, 32.1.
5.2. Physical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₇H₈BrNO₂S |
| Molar Mass | 250.11 g/mol |
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
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Carbon tetrachloride is a hazardous and environmentally persistent solvent. Handle with extreme care and consider substituting with a safer alternative such as acetonitrile or chlorobenzene if possible, though reaction conditions may need to be re-optimized.
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N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.
-
AIBN is a flammable solid and can decompose exothermically.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor by TLC. |
| Loss of product during work-up. | Ensure all extractions and transfers are done carefully. Minimize the amount of solvent used for washing the recrystallized product. | |
| Product is an oil or does not crystallize | Impurities are present. | Ensure the work-up procedure is followed correctly to remove byproducts. Consider a second recrystallization or purification by column chromatography.[2] |
| Incorrect recrystallization solvent or conditions. | Experiment with different solvent systems (e.g., ethyl acetate/hexanes). Ensure slow cooling to promote crystal growth.[1] | |
| Multiple spots on TLC of the final product | Incomplete reaction or side reactions. | Optimize reaction time and temperature. Purification by column chromatography may be necessary. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound in a laboratory setting. The procedure is straightforward, and the product can be obtained in good yield and high purity after recrystallization. This compound serves as a versatile intermediate for further synthetic transformations in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromomethylbenzenesulfonamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Bromomethylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and their mitigation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Radical Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) may have degraded. | - Use a fresh batch of the radical initiator. - Ensure proper storage of the initiator according to the manufacturer's instructions. |
| 2. Insufficient Initiation: The reaction may not have been initiated properly due to inadequate temperature or light source. | - Ensure the reaction is heated to the appropriate temperature for the chosen initiator (e.g., reflux for AIBN in CCl₄).[1] - If using photo-initiation, ensure the light source is of the correct wavelength and intensity. | |
| 3. Impure N-Bromosuccinimide (NBS): Old or impure NBS can be less reactive. | - Use freshly recrystallized NBS for best results.[2][3] Pure NBS should be a white solid; a yellow or brown color indicates the presence of bromine.[2] | |
| 4. Presence of Radical Inhibitors: Contaminants in the starting material or solvent can quench the radical reaction. | - Use purified, anhydrous solvents.[2] - Ensure the starting material (4-methylbenzenesulfonamide) is pure. | |
| Formation of Multiple Products (e.g., dibrominated side product) | 1. Excess Brominating Agent: Using too much NBS can lead to over-bromination. | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS. |
| 2. High Reaction Temperature or Prolonged Reaction Time: These conditions can favor side reactions. | - Monitor the reaction progress by TLC or GC/MS and stop the reaction once the starting material is consumed. - Maintain the recommended reaction temperature. | |
| Starting Material Remains Unreacted | 1. Insufficient Radical Initiator or Brominating Agent: Not enough of these reagents will lead to an incomplete reaction. | - Increase the amount of radical initiator in small increments. - Ensure the correct stoichiometry of NBS is used. |
| 2. Reaction Time is Too Short: The reaction may not have had enough time to go to completion. | - Monitor the reaction by TLC and continue until the starting material is no longer visible. | |
| Product is Difficult to Purify | 1. Oily Product: The crude product may precipitate as an oil instead of a solid. | - Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. - If recrystallization fails, consider purification by column chromatography.[4] |
| 2. Co-eluting Impurities: Side products may have similar polarity to the desired product. | - Optimize the solvent system for column chromatography to improve separation. - Consider recrystallization from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the free-radical bromination of 4-methylbenzenesulfonamide using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][3]
Q2: Why is N-Bromosuccinimide (NBS) preferred over liquid bromine for this synthesis?
A2: NBS is a safer and more convenient source of bromine radicals (Br•).[3] It provides a low, constant concentration of Br₂ during the reaction, which favors the desired benzylic substitution over electrophilic addition to the aromatic ring.[5]
Q3: What solvents are suitable for this reaction?
A3: Non-polar solvents are typically used. While carbon tetrachloride (CCl₄) has been traditionally used, safer alternatives like cyclohexane or acetonitrile are now more common.[1][6] It is crucial that the solvent is anhydrous, as water can hydrolyze the product.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). When using TLC, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q5: My purified product is discolored. How can I remove the color?
A5: Discoloration is often due to residual bromine or other impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can often remove colored impurities. If that fails, you can try treating a solution of the product with a small amount of activated carbon before filtering and recrystallizing.
Experimental Protocols
Synthesis of this compound via Radical Bromination
This protocol describes the synthesis of this compound from 4-methylbenzenesulfonamide using NBS and AIBN.
Materials:
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4-methylbenzenesulfonamide
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Anhydrous acetonitrile
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methylbenzenesulfonamide (1.0 eq) in anhydrous acetonitrile.
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Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.
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Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours. The reaction should be monitored by TLC.
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Work-up:
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 4-methylbenzenesulfonamide | 4-methylbenzenesulfonamide | 4-methylbenzenesulfonamide |
| Brominating Agent | NBS (1.1 eq) | NBS (1.1 eq) | NBS (1.5 eq) |
| Initiator | AIBN (0.02 eq) | Benzoyl Peroxide (0.02 eq) | AIBN (0.02 eq) |
| Solvent | Acetonitrile | Cyclohexane | Acetonitrile |
| Temperature | Reflux (82°C) | Reflux (81°C) | Reflux (82°C) |
| Reaction Time | 3 hours | 4 hours | 3 hours |
| Typical Yield | 75-85% | 70-80% | 60-70% (with dibrominated byproduct) |
Visualizations
References
Side reactions and byproducts in 4-Bromomethylbenzenesulfonamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromomethylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound from p-toluenesulfonamide?
The synthesis of this compound from p-toluenesulfonamide typically involves a radical bromination of the methyl group. Potential side reactions include:
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Over-bromination: Formation of 4-(dibromomethyl)benzenesulfonamide or 4-(tribromomethyl)benzenesulfonamide can occur if the reaction is not carefully controlled.
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Ring bromination: Although less common for benzylic bromination, some electrophilic aromatic substitution may occur, leading to bromination of the aromatic ring.
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Impurity-driven side reactions: The purity of the starting materials and reagents is crucial. Impurities can lead to a variety of unforeseen byproducts.
Q2: I am observing a significant amount of a water-soluble byproduct in my N-alkylation reaction with this compound. What could it be?
A common water-soluble byproduct is 4-(hydroxymethyl)benzenesulfonamide . This can form through the hydrolysis of the starting material, this compound, especially if there is residual moisture in the reaction solvent or if the reaction is worked up under aqueous conditions for a prolonged period. To minimize this, ensure all glassware is thoroughly dried and use anhydrous solvents.
Q3: My N-alkylation reaction is sluggish and gives a low yield. What are the potential causes?
Low reactivity in N-alkylation reactions with this compound can be attributed to several factors:
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Steric hindrance: If the nucleophile (e.g., a bulky amine) is sterically hindered, the SN2 reaction will be slow.
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Insufficiently basic conditions: The nucleophile may not be sufficiently deprotonated to react efficiently. The choice of base is critical.
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Poor solvent choice: The solvent should be able to dissolve the reactants and facilitate the SN2 reaction. Aprotic polar solvents like DMF or acetonitrile are often good choices.
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Low temperature: The reaction may require heating to overcome the activation energy barrier.
Q4: I am seeing a byproduct with a mass corresponding to the dimer of my starting material. What is this and how can I avoid it?
This byproduct is likely bis(4-(sulfamoyl)benzyl) ether . This can form if a portion of the this compound hydrolyzes to 4-(hydroxymethyl)benzenesulfonamide, which then acts as a nucleophile and reacts with another molecule of this compound. To avoid this, it is critical to maintain anhydrous reaction conditions.
Q5: How can I minimize the formation of the N,N-dialkylated product in my reaction with a primary amine?
Over-alkylation to form the tertiary amine is a common issue. To favor mono-alkylation:
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Use a stoichiometric amount or a slight excess of the amine.
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Add the this compound slowly to the reaction mixture.
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Use a bulky protecting group on the amine if possible, which can be removed after the reaction.
Troubleshooting Guides
Problem 1: Low Yield in N-Alkylation Reaction
| Potential Cause | Troubleshooting Step |
| Insufficient Reactivity of Nucleophile | Use a stronger base to fully deprotonate the nucleophile. Consider using a more nucleophilic salt of your starting material. |
| Steric Hindrance | Increase the reaction temperature. Use a less sterically hindered base. Consider a different synthetic route if possible. |
| Poor Solubility | Choose a solvent that dissolves all reactants. Aprotic polar solvents like DMF or DMSO can be effective. |
| Hydrolysis of Starting Material | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Competing Elimination Reaction | Use a non-nucleophilic, sterically hindered base. Run the reaction at the lowest effective temperature. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Step |
| Over-alkylation (Dialkylation) | Use a 1:1 stoichiometry of reactants or a slight excess of the nucleophile. Add the this compound dropwise to the reaction mixture. |
| Formation of 4-(hydroxymethyl)benzenesulfonamide | Maintain strictly anhydrous conditions. Minimize exposure to water during workup. |
| Formation of bis(4-(sulfamoyl)benzyl) ether | Ensure anhydrous conditions to prevent the formation of the alcohol intermediate. |
| Elimination (E2) Reaction | Use a less sterically hindered, non-nucleophilic base. Control the reaction temperature carefully. |
Data Presentation
The following table summarizes typical yields and byproduct formation in a generic N-alkylation of a primary amine with this compound under various conditions. Note: These are illustrative values and actual results may vary.
| Entry | Base | Solvent | Temperature (°C) | Mono-alkylated Product Yield (%) | Di-alkylated Product (%) | 4-(hydroxymethyl)benzenesulfonamide (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 65 | 20 | 5 |
| 2 | NaH | THF | 25 | 85 | 5 | <1 |
| 3 | Et₃N | DCM | 25 | 40 | 15 | 10 |
| 4 | DBU | DMF | 50 | 75 | 10 | 2 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis starting from p-toluenesulfonamide.
Materials:
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p-Toluenesulfonamide
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N-Bromosuccinimide (NBS)
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Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄) or another suitable solvent
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Anhydrous sodium sulfate
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Hexanes
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Ethyl acetate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluenesulfonamide (1 equivalent) in CCl₄.
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Add NBS (1.1 equivalents) and a catalytic amount of BPO or AIBN (0.02 equivalents).
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Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
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Monitor the reaction progress by TLC or ¹H NMR.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter off the succinimide byproduct.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield this compound as a white solid.
Protocol 2: N-Alkylation of an Amine with this compound
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine.
Materials:
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Amine (primary or secondary)
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This compound
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Base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base like DBU)
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Anhydrous solvent (e.g., acetonitrile, THF, or DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1 equivalent) and the anhydrous solvent.
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Add the base (1.2-2 equivalents, depending on the base).
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Stir the mixture at room temperature for 15-30 minutes.
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Add a solution of this compound (1.1 equivalents) in the anhydrous solvent dropwise to the reaction mixture.
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Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC.
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Upon completion, cool the reaction to room temperature and quench any excess base carefully (e.g., with water if NaH was used).
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Extract the product with ethyl acetate.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for common issues in this compound reactions.
Caption: Main reaction pathway and potential side reactions with this compound.
Technical Support Center: Purification of 4-Bromomethylbenzenesulfonamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 4-bromomethylbenzenesulfonamide derivatives. This guide is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides & FAQs
This section is divided into two main purification techniques: Recrystallization and Column Chromatography .
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, its success is highly dependent on the choice of solvent and the control of experimental conditions.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: What are the ideal characteristics of a recrystallization solvent for this compound derivatives?
A1: An ideal solvent should:
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Dissolve the compound sparingly or not at all at room temperature.
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Dissolve the compound completely at an elevated temperature (usually the solvent's boiling point).
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Dissolve impurities well at all temperatures or not at all.
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Not react with the compound.
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Be volatile enough to be easily removed from the purified crystals.
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Be non-toxic and inexpensive.
Q2: How do I select a suitable solvent for my specific this compound derivative?
A2: A good starting point for N-aryl sulfonamides is often a polar protic solvent like ethanol or a mixture of solvents.[1] A systematic approach involves small-scale solubility tests with a range of solvents of varying polarities. Common choices for sulfonamide derivatives include ethanol, methanol, ethyl acetate, and acetone/hexane or ethanol/water mixtures.[1][2]
Troubleshooting Guide - Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
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Possible Cause: Insufficient solvent volume or an inappropriate solvent was chosen.
-
Solution:
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Gradually add more of the selected hot solvent in small portions until the solid dissolves.
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If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. Evaporate the current solvent and try an alternative.
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Problem 2: No crystals form upon cooling.
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Possible Cause: The solution may be too dilute (excess solvent was used), or the solution is supersaturated and requires nucleation to initiate crystal growth.
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Solution:
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Induce Crystallization: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
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Seeding: If available, add a single, pure crystal of the compound to the solution to act as a template for crystal growth.
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Reduce Solvent Volume: If nucleation techniques are unsuccessful, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow the solution to cool again.
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Further Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.
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Problem 3: The compound "oils out" instead of forming crystals.
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Possible Cause: The solution is too concentrated, or the cooling process is too rapid, causing the compound to separate as a liquid rather than a solid crystal lattice. This can also be exacerbated by the presence of impurities.
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Solution:
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Reheat the solution until the oil completely redissolves.
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Add a small amount of additional hot solvent to slightly dilute the solution.
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Allow the solution to cool more slowly. Let the flask cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.
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Consider using a different solvent system.
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Problem 4: The yield of purified crystals is very low.
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Possible Cause: Too much solvent was used, the solution was not cooled sufficiently, or premature crystallization occurred during hot filtration.
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Solution:
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Use the minimum amount of hot solvent necessary to fully dissolve the compound.
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Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
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If hot filtration was performed, ensure the funnel and flask were pre-heated to prevent the product from crystallizing on the filter paper.
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The mother liquor can be concentrated to obtain a second, though likely less pure, crop of crystals.
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Problem 5: The purified compound is discolored.
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Possible Cause: The presence of colored impurities.
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Solution:
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Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal may also adsorb some of your product, potentially reducing the yield.
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Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and color.[1]
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Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: How do I choose the right stationary phase?
A1: For most this compound derivatives, silica gel is the most common and effective stationary phase due to the polar nature of the sulfonamide group.
Q2: How do I select an appropriate mobile phase (eluent)?
A2: The ideal eluent is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent system that provides good separation between your desired product and any impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For a related derivative, a 2:1 toluene-ethyl acetate mixture has been used.[1]
Q3: What is a desirable Rf value on TLC for good separation on a column?
A3: For optimal separation, the Rf value of the target compound on the TLC plate should be between 0.2 and 0.4. This generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different Rf values.
Troubleshooting Guide - Column Chromatography
Problem 1: The compounds are not separating on the column.
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Possible Cause: The chosen eluent is too polar or not polar enough.
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Solution:
-
Eluent is too polar: If all compounds elute too quickly with the solvent front, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
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Eluent is not polar enough: If the compounds are not moving from the top of the column, gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
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Problem 2: The collected fractions are still impure.
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Possible Cause: The column was overloaded, the elution was too fast, or the Rf values of the compound and impurity are too close.
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Solution:
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Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
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Slow down the elution rate to allow for better equilibration and separation.
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Optimize the solvent system through further TLC experiments to maximize the difference in Rf values (ΔRf) between your product and the impurities.
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Problem 3: The compound is streaking on the TLC plate and the column.
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Possible Cause: The sample is overloaded on the TLC plate or column, the compound is highly polar and interacting strongly with the silica gel, or the compound is degrading on the silica.
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Solution:
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Use a more dilute solution for spotting on the TLC plate and load less material onto the column.
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Add a small amount of a polar modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing.
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If degradation is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of water.
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Data Presentation
The following tables provide illustrative data for the purification of a hypothetical this compound derivative. Note: This data is for exemplary purposes to guide researchers in their experimental design and analysis.
Table 1: Recrystallization Solvent Screening
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Estimated Purity (by HPLC) |
| Ethanol | Sparingly Soluble | Soluble | Good, well-formed needles | >98% |
| Methanol | Soluble | Very Soluble | Poor, oily precipitate | ~95% |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good, small plates | >97% |
| Hexane | Insoluble | Sparingly Soluble | - | - |
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Excellent, large prisms | >99% |
| Acetone/Hexane (1:1) | Soluble | Very Soluble | Oiled out initially | - |
Table 2: Column Chromatography Eluent Optimization
| Eluent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 | ΔRf (Product - Impurity 1) | Notes |
| 9:1 | 0.15 | 0.25 | 0.05 | -0.10 | Product moves too slowly. |
| 7:3 | 0.35 | 0.55 | 0.15 | -0.20 | Good separation. |
| 1:1 | 0.60 | 0.75 | 0.40 | -0.15 | Elutes too quickly. |
| 8:2 with 0.1% Acetic Acid | 0.25 | 0.40 | 0.10 | -0.15 | Reduced tailing of the product spot. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In an Erlenmeyer flask, add the crude this compound derivative and a stir bar. Add a minimal amount of the chosen recrystallization solvent and begin heating the mixture with stirring on a hot plate. Continue to add small portions of the hot solvent until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Allow the crystals to dry completely on the filter paper or transfer them to a watch glass for further drying in a desiccator or a low-temperature oven.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. A layer of sand can be added to the top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent. Carefully add the sample solution to the top of the column. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) depending on the separation needs.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification process.
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting common issues in recrystallization.
Caption: Troubleshooting guide for column chromatography.
References
Technical Support Center: Optimizing Coupling Reactions of 4-Bromomethylbenzenesulfonamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the coupling of 4-bromomethylbenzenesulfonamide with primary or secondary amines to form N-substituted sulfonamides.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for coupling this compound with an amine?
A1: A common starting point for the reaction involves dissolving the amine in a suitable anhydrous solvent, such as dichloromethane (DCM) or pyridine, and then adding 4-bromomethylbenzenesulfonyl chloride. The reaction is often performed in the presence of a base to neutralize the HCl byproduct. A typical temperature range to start with is 0 °C to room temperature.[1][2]
Q2: How does reaction temperature generally affect the sulfonamide coupling reaction?
A2: Temperature is a critical parameter. Lower temperatures (e.g., 0 °C) can help to control the reaction rate and minimize side reactions, especially with highly reactive amines.[3] Increasing the temperature can increase the reaction rate, which is useful for less reactive amines, but may also promote the formation of impurities. Excessively high temperatures can lead to the degradation of starting materials or products.
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The primary role of the base is to act as an HCl scavenger, neutralizing the acid formed during the reaction. Common bases include pyridine, which can also be used as the solvent, and tertiary amines like triethylamine (TEA).[1] The choice of base can influence the reaction rate and the profile of side products. For sensitive substrates, a non-nucleophilic base is preferred.
Q4: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A4: With this compound, two main types of side reactions can occur:
-
Bis-sulfonylation: If the amine starting material has more than one reactive N-H bond (e.g., a primary amine), it's possible for it to react with two molecules of the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used.
-
Reaction at the Bromomethyl Group: The benzylic bromide is a reactive electrophilic site. Nucleophiles present in the reaction mixture, including the amine starting material or the base (if it's nucleophilic, like pyridine), can potentially displace the bromide, leading to undesired byproducts. This is more likely at elevated temperatures.
Q5: My reaction yield is consistently low. What are the most common causes?
A5: Low yields can often be attributed to several factors:
-
Hydrolysis of the Sulfonyl Chloride: 4-bromomethylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in this coupling reaction.[3] Using anhydrous solvents and reagents is crucial.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature for the specific substrate, or inefficient mixing.
-
Side Reactions: As mentioned in Q4, the formation of byproducts consumes the starting materials, thus lowering the yield of the desired product.
-
Poor Quality of Reagents: Degradation of the amine or sulfonyl chloride starting materials can lead to lower yields.
Section 2: Troubleshooting Guides
This section provides systematic approaches to address common problems encountered during the coupling reaction.
Guide 1: Low or No Product Yield
This guide helps you diagnose the root cause of a low-yielding reaction.
| Symptom | Potential Cause | Recommended Action |
| No product formation observed by TLC/LC-MS. | 1. Inactive Reagents: Hydrolysis of 4-bromomethylbenzenesulfonyl chloride. | 1. Use a fresh bottle of the sulfonyl chloride. Ensure all solvents and the amine are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] |
| 2. Reaction Temperature Too Low: The activation energy for the reaction is not being met. | 2. Gradually increase the reaction temperature. Start at 0 °C, allow it to warm to room temperature, and if necessary, gently heat to 40-50 °C while monitoring for side product formation. | |
| Low yield with significant unreacted starting amine. | 1. Insufficient Sulfonyl Chloride: Stoichiometry may be off, or the sulfonyl chloride has degraded. | 1. Use a slight excess (1.05-1.1 equivalents) of 4-bromomethylbenzenesulfonyl chloride.[3] |
| 2. Incomplete Reaction: Reaction time may be too short. | 2. Monitor the reaction progress over a longer period using TLC or LC-MS until the starting amine is consumed. | |
| Low yield with formation of a polar baseline material. | Hydrolysis of Sulfonyl Chloride: The baseline spot is likely the corresponding sulfonic acid. | Ensure rigorously anhydrous conditions. Use freshly distilled solvents and dry glassware.[3] |
Guide 2: Formation of Multiple Products
This guide assists in identifying and minimizing the formation of impurities.
| Symptom | Potential Cause | Recommended Action |
| A major non-polar side product is observed. | Bis-sulfonylation of a Primary Amine: The amine has reacted with two equivalents of the sulfonyl chloride. | Use a slight excess of the amine relative to the sulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the electrophile. |
| A side product with a similar polarity to the desired product is observed. | Reaction at the Bromomethyl Group: The amine or another nucleophile has displaced the benzylic bromide. | Perform the reaction at a lower temperature (e.g., maintain at 0 °C). Consider using a bulkier, less nucleophilic base instead of pyridine if it is suspected of reacting. |
Section 3: Data Presentation
Table 1: Effect of Temperature and Base on Sulfonamide Synthesis (General Observations)
The following table summarizes general trends observed in the synthesis of N-aryl sulfonamides from sulfonyl chlorides and anilines, which can be used as a starting point for optimizing the coupling of this compound.
| Temperature (°C) | Base | Solvent | Typical Reaction Time | Yield (%) | Observations |
| 0 to Room Temp | Pyridine | DCM | 2-4 hours | High | Good for reactive amines, minimizes side reactions.[2] |
| Room Temp | Triethylamine (TEA) | DCM | 6 hours | Good | Standard conditions for many aniline derivatives.[4] |
| Reflux | Pyridine | Pyridine | 2 hours | 85% | Used for less reactive amines, but increases the risk of side reactions.[1] |
| Room Temp | K₂CO₃ | THF/H₂O | 24 hours | High | An alternative, milder base system. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-4-(bromomethyl)benzenesulfonamide
This protocol is a generalized starting point and may require optimization for specific amines.
Materials:
-
4-(bromomethyl)benzenesulfonyl chloride (1.0 eq)
-
Substituted primary or secondary amine (1.0-1.1 eq)
-
Anhydrous Pyridine or Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 eq, if using DCM as solvent)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0-1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add TEA (1.2 eq).
-
In a separate flask, dissolve 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Section 5: Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
References
Preventing decomposition of 4-Bromomethylbenzenesulfonamide during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Bromomethylbenzenesulfonamide to prevent its decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | 1. Moisture Absorption: The compound is sensitive to moisture, which can lead to hydrolysis. 2. Light Exposure: Prolonged exposure to light, especially UV light, can cause photodegradation. 3. Elevated Temperature: High temperatures can accelerate decomposition. | 1. Store in a tightly sealed container with a desiccant. 2. Store in an amber or opaque container in a dark place. 3. Store at the recommended temperature (see Storage Conditions FAQ). |
| Decrease in purity over time (confirmed by analytical methods) | 1. Hydrolysis: The bromomethyl group is susceptible to hydrolysis, forming 4-(hydroxymethyl)benzenesulfonamide.[1] 2. Photodecomposition: UV light can induce the formation of various degradation products. | 1. Minimize exposure to atmospheric moisture by using an inert gas blanket (e.g., nitrogen or argon) for long-term storage. 2. Protect from light at all times. |
| Inconsistent experimental results | Degradation of starting material: Use of partially decomposed this compound will lead to lower yields and the formation of impurities in subsequent reactions. | 1. Assess the purity of the compound before use, especially for older batches or those not stored under optimal conditions. 2. If degradation is suspected, purify the material by recrystallization before use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[2] The recommended storage conditions are in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), at refrigerated temperatures (2-8 °C) to minimize degradation.[2]
Q2: What are the primary decomposition pathways for this compound?
A2: The two main decomposition pathways are hydrolysis and photodecomposition.
-
Hydrolysis: The most common degradation pathway is the hydrolysis of the benzylic bromide (-CH₂Br) group in the presence of water to form 4-(hydroxymethyl)benzenesulfonamide. This reaction can be catalyzed by acidic or basic conditions.[1]
-
Photodecomposition: Like many aromatic compounds, this compound can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of various impurities.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its potential degradation products. Other techniques like ¹H NMR spectroscopy can also be used to detect impurities.
Q4: Are there any materials that are incompatible with this compound during storage?
A4: Avoid storing this compound in contact with strong oxidizing agents, strong bases, and moisture, as these can accelerate its decomposition.
Experimental Protocols
Stability Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and detect its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 230 nm).
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, subject samples of this compound to forced degradation under the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.
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Photodegradation: Expose the sample (in a photostability chamber) to UV light (e.g., 254 nm) and visible light.
-
Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent peak.
Data Presentation
Hypothetical Stability Data for this compound under Forced Degradation
The following table illustrates the expected outcome of a forced degradation study, which can be used to understand the stability of the compound under various stress conditions.
| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradation Product (%) |
| Control (25°C) | 48 | 99.8 | Not Detected |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.1 (4-(hydroxymethyl)benzenesulfonamide) |
| 0.1 M NaOH (60°C) | 24 | 78.5 | 20.3 (4-(hydroxymethyl)benzenesulfonamide) |
| 3% H₂O₂ (25°C) | 24 | 92.1 | 7.5 (Oxidative adducts) |
| Dry Heat (80°C) | 48 | 97.5 | 2.1 (Unidentified thermal degradants) |
| UV Light (254 nm) | 24 | 88.9 | 10.5 (Photodegradation products) |
Note: This data is illustrative and the actual degradation rates will depend on the specific experimental conditions.
Visualizations
Decomposition Pathway of this compound
Caption: Primary decomposition pathways of this compound.
Recommended Storage and Handling Workflow
Caption: Recommended workflow for storage and handling.
References
Troubleshooting guide for incomplete 4-Bromomethylbenzenesulfonamide reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering incomplete reactions during the synthesis of 4-Bromomethylbenzenesulfonamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction seems to be incomplete, with a significant amount of starting material (p-toluenesulfonamide) remaining. What are the likely causes?
A: Incomplete conversion is a common issue in benzylic brominations. Several factors could be at play:
-
Insufficient Radical Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) is crucial for the reaction to proceed. Ensure you have added the correct catalytic amount. Over time, initiators can degrade, so using a fresh batch is recommended.
-
Poor Quality NBS: N-Bromosuccinimide (NBS) is the bromine source. If it has decomposed, it will be less effective. Use a fresh, pure supply of NBS.
-
Inadequate Heating: Radical reactions require an optimal temperature to initiate and sustain the chain reaction. Ensure your reaction is maintained at the correct temperature for your chosen solvent and initiator. For instance, reactions in chlorobenzene are often refluxed.[1]
-
Reaction Time: The reaction may simply not have been allowed to run for long enough. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Q2: My main impurity appears to be the dibrominated product, 4-(dibromomethyl)benzenesulfonamide. How can I minimize its formation?
A: The formation of the dibrominated side product is a classic example of over-reaction in radical brominations. To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of NBS relative to the p-toluenesulfonamide. A large excess of NBS will favor dibromination.
-
Slow Addition of NBS: Adding the NBS portion-wise over the course of the reaction can help to maintain a low concentration of the brominating agent, thus reducing the likelihood of a second bromination event.
-
Monitor the Reaction Closely: As soon as the starting material is consumed (as determined by TLC), work up the reaction to prevent further reaction to the dibrominated product.
Q3: I am observing a complex mixture of products and a low yield of the desired this compound. What could be the issue?
A: A complex product mixture suggests that side reactions are occurring. Besides dibromination, other possibilities include:
-
Solvent Reactivity: Ensure your solvent is inert under radical conditions. While carbon tetrachloride was historically used, safer alternatives like chlorobenzene or acetonitrile are now more common.[1][2] The choice of solvent can significantly impact the reaction's success.
-
High Temperatures: While heat is necessary, excessive temperatures can lead to decomposition of the starting material, product, and reagents, resulting in a complex mixture and lower yield.
-
Presence of Water: Moisture can react with NBS, so it is advisable to use dry solvents and apparatus.
Q4: How can I effectively purify the crude this compound?
A: Purification of the crude product is essential to remove unreacted starting materials, the succinimide byproduct, and any side products. A typical purification procedure involves:
-
Filtration: After cooling the reaction mixture, the crude product often precipitates. It can be collected by suction filtration.
-
Washing with Hexane: Washing the filtered solid with hexane is effective for removing non-polar byproducts.[1]
-
Washing with Water: A thorough wash with water is crucial to remove the succinimide byproduct, which is soluble in water.[1]
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethyl acetate.[1]
Quantitative Data Summary
The choice of solvent can have a significant impact on the yield of the benzylic bromination of toluene sulfonyl chlorides. The following table summarizes the yield of the desired brominated product in different solvents.
| Solvent | Yield of Monobrominated Product (%) |
| Acetonitrile | 85 |
| Dichloromethane | 70 |
| 1,2-Dichloroethane | 65 |
| Carbon Tetrachloride | 60 |
| Water (biphasic) | 40 |
Data adapted from a study on the solvent-dependent radical bromination of toluene sulfonyl chlorides.[2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar procedure for the benzylic bromination of 4-methylbenzoic acid.[1]
Materials:
-
p-Toluenesulfonamide
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Chlorobenzene (or another suitable inert solvent)
-
Hexane
-
Deionized Water
-
Ethyl Acetate (for recrystallization)
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add p-toluenesulfonamide (1 equivalent).
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (or benzoyl peroxide, ~2 mol%).
-
Add the solvent (e.g., chlorobenzene) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the flask to room temperature, and then further cool it in an ice bath to precipitate the product.
-
Collect the solid by suction filtration.
-
Wash the solid with cold hexane (3 portions) to remove non-polar impurities.
-
Wash the solid thoroughly with deionized water (3 portions) to remove the succinimide byproduct.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from a minimal amount of hot ethyl acetate.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Visualizing the Process
Troubleshooting Workflow
Caption: A flowchart for troubleshooting incomplete this compound reactions.
Reaction Pathway and a Key Side Reaction
References
Effect of base choice on the reactivity of 4-Bromomethylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-bromomethylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site of this compound?
A1: The primary reactive site is the benzylic carbon of the bromomethyl group (-CH₂Br). This group is highly susceptible to nucleophilic attack, making the compound an excellent electrophile for introducing the 4-sulfamoylbenzyl moiety.[1]
Q2: Which types of nucleophiles are suitable for reaction with this compound?
A2: A wide range of nucleophiles can be used, with primary and secondary amines being the most common for N-alkylation to form substituted sulfonamides. Other nucleophiles, such as thiols and alcohols, can also react under appropriate conditions.
Q3: Why is a base necessary for the N-alkylation of amines with this compound?
A3: A base is required to neutralize the hydrogen bromide (HBr) that is generated as a byproduct of the nucleophilic substitution reaction. If not neutralized, the acidic HBr will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.
Q4: How does the choice of base impact the reaction?
A4: The base's strength, solubility, and steric properties can significantly influence the reaction's yield, rate, and side-product profile. A suitable base should be strong enough to neutralize HBr but not so strong as to cause unwanted side reactions, such as elimination or reaction with the sulfonamide proton.
Q5: What are the most common side reactions observed?
A5: The most common side reactions include:
-
Over-alkylation: The N-alkylated product, a secondary amine, can react again with another molecule of this compound to form a tertiary amine.[2]
-
Elimination: Strong or sterically hindered bases can promote the elimination of HBr to form a reactive quinone methide intermediate, which can lead to polymerization or other undesired products.[3][4]
-
Reaction at the sulfonamide: A very strong base like sodium hydride (NaH) can deprotonate the sulfonamide nitrogen (-SO₂NH₂), leading to potential N-alkylation at that site, although this is generally less favored than alkylation of a more nucleophilic amine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Nucleophile: The amine nucleophile may be protonated by residual acid or the HBr byproduct. | Ensure an adequate amount of base (at least 1 equivalent, often 1.5-2 equivalents) is used to neutralize HBr as it forms. |
| 2. Insufficient Reactivity: The nucleophile may be too weak, or the reaction temperature is too low. | Consider switching to a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the reaction rate. A moderate increase in temperature can also be beneficial, but monitor for side reactions. | |
| 3. Poor Solubility: Reactants or the base may not be sufficiently soluble in the chosen solvent. | Use a solvent in which all reactants have good solubility. For inorganic bases like K₂CO₃, polar aprotic solvents like DMF or acetonitrile are often effective.[5] | |
| 4. Impure Reagents: Degradation of this compound or the amine can inhibit the reaction. | Use pure, dry reagents and solvents. Water can interfere with reactions, especially when using strong bases like NaH. | |
| Formation of Multiple Products (Over-alkylation) | 1. Stoichiometry: An excess of this compound is being used. | Use the amine as the limiting reagent or use a slight excess of the amine. Control the stoichiometry carefully.[2] |
| 2. Reaction Conditions: High concentration or temperature can favor the second alkylation. | Add the this compound solution slowly to the amine and base mixture to maintain a low concentration of the electrophile. Running the reaction at a lower temperature can also help.[6] | |
| Formation of Insoluble Byproducts/Polymerization | 1. Strong/Hindered Base: Use of a strong or sterically hindered base may be promoting elimination reactions. | Switch to a weaker, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or a moderately strong inorganic base like potassium carbonate (K₂CO₃).[7] |
| 2. High Temperature: Elevated temperatures can favor elimination pathways. | Perform the reaction at room temperature or below if possible. |
Data Presentation: Comparison of Common Bases
The choice of base is critical for a successful reaction. The following table summarizes the characteristics and typical conditions for commonly used bases in the N-alkylation of amines with this compound. Yields are illustrative and can vary based on the specific amine and reaction conditions.
| Base | Type | Typical Solvent | Temperature | Pros | Cons | Illustrative Yield |
| Triethylamine (TEA) | Organic, Tertiary Amine | Dichloromethane (DCM), THF | 0 °C to RT | Good solubility, acts as a scavenger base, easy to remove. | Moderately strong, may not be sufficient for weakly nucleophilic amines. | 75-90% |
| Potassium Carbonate (K₂CO₃) | Inorganic, Weak | DMF, Acetonitrile | RT to 60 °C | Inexpensive, effective for many primary and secondary amines. | Heterogeneous reaction, requires efficient stirring, can be slow.[5] | 80-95% |
| Diisopropylethylamine (DIPEA) | Organic, Hindered Amine | DCM, DMF | RT | Non-nucleophilic, good for sensitive substrates.[8] | More expensive than TEA. | 80-95% |
| Sodium Hydride (NaH) | Inorganic, Strong | THF, DMF (anhydrous) | 0 °C to RT | Very effective for deprotonating weakly nucleophilic amines or sulfonamides. | Highly reactive, moisture-sensitive, can promote side reactions.[9] | 70-90% |
Experimental Protocols
Protocol 1: N-Alkylation of a Primary Amine using Potassium Carbonate in DMF
This protocol describes a general procedure for the reaction of a primary amine with this compound.
Materials:
-
Primary amine (e.g., Aniline)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 20 minutes.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of a Secondary Amine using Triethylamine in DCM
This protocol outlines a general procedure for the reaction of a secondary amine.
Materials:
-
Secondary amine (e.g., Piperidine)
-
This compound
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the secondary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to slowly warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for N-alkylation.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromomethylbenzenesulfonamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-bromomethylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities often encountered during the synthesis of this compound include:
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Unreacted Starting Material: Residual p-toluenesulfonamide from an incomplete reaction.
-
Over-brominated Byproducts: Such as 4-(dibromomethyl)benzenesulfonamide, which can form when the reaction conditions are too harsh or the reaction is prolonged.
-
Residual Brominating Reagent and Byproducts: Traces of N-bromosuccinimide (NBS) and succinimide, or residual bromine (Br₂) and hydrobromic acid (HBr) if elemental bromine is used.
-
Solvent Residues: Remaining solvents from the reaction and initial work-up steps.
Q2: My purified this compound is discolored. What is the likely cause and how can I fix it?
Discoloration, often a yellowish or brownish tint, is typically caused by trace amounts of elemental bromine (Br₂) or other colored byproducts. To remove the color, you can wash the crude product with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate. Subsequent recrystallization should then yield a colorless product.
Q3: After recrystallization, I am observing "oiling out" instead of crystal formation. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Slowing the cooling rate: Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Using a co-solvent system: If the compound is too soluble in the chosen solvent, a co-solvent in which the compound is less soluble can be added dropwise to the hot solution until it becomes slightly turbid. Reheating to clarify and then slow cooling can promote crystallization.
-
Scratching the flask: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites for crystal growth.
-
Seeding: If available, adding a small seed crystal of pure this compound can initiate crystallization.
Q4: My yield after recrystallization is very low. How can I improve it?
Low recovery is a common trade-off for high purity. To improve your yield:
-
Use the minimum amount of hot solvent: Dissolve the crude product in the smallest possible volume of hot solvent.
-
Ensure complete cooling: After slow cooling to room temperature, allow sufficient time in an ice bath (e.g., 30-60 minutes) to maximize precipitation.
-
Recover a second crop: The mother liquor can be concentrated and cooled again to obtain a second, though likely less pure, crop of crystals.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Broad melting point range of the purified product. | Incomplete removal of impurities. | - Repeat the recrystallization process. - Consider using a different recrystallization solvent or a solvent mixture. - If impurities persist, column chromatography may be necessary. |
| Presence of starting material (p-toluenesulfonamide) in the final product. | Incomplete bromination reaction. | - Ensure sufficient reaction time and appropriate temperature during synthesis. - During purification, p-toluenesulfonamide is generally more polar and may be separated by careful recrystallization or column chromatography. |
| Detection of dibrominated byproduct. | Over-bromination during synthesis. | - Carefully control the stoichiometry of the brominating agent. - Avoid excessive reaction times or high temperatures. - Separation can be achieved by column chromatography, as the dibrominated compound will have a different polarity. |
| Final product has a strong acidic odor. | Residual HBr. | - Wash the crude product with a dilute solution of a weak base, such as sodium bicarbonate, followed by water before recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol describes the purification of crude this compound using recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography can be employed.
Materials:
-
Crude this compound
-
Silica gel (for normal-phase chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using a suitable technique (e.g., thin-layer chromatography - TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Expected Yield Range | Advantages | Disadvantages |
| Recrystallization | >98% | 60-85% | Simple, cost-effective, good for removing major impurities. | Can have lower yields, may not remove impurities with similar solubility. |
| Column Chromatography | >99% | 50-80% | High purity can be achieved, effective for separating complex mixtures. | More time-consuming, requires larger volumes of solvent, can be more expensive. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Enhancing the stability of reaction intermediates in syntheses using 4-Bromomethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing 4-Bromomethylbenzenesulfonamide to enhance the stability of reaction intermediates. The information is tailored for professionals in research and drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at stabilizing reaction intermediates with this compound.
Question 1: Why am I observing low yields or incomplete reaction when attempting to introduce the 4-sulfamoylbenzyl group to my substrate?
Answer:
Low yields or incomplete reactions can stem from several factors related to the reactivity of both your substrate and this compound, as well as the reaction conditions.
Troubleshooting Steps:
-
Assess Substrate Nucleophilicity: The nucleophilicity of your substrate is critical. If your target for alkylation is a weak nucleophile, the reaction may be sluggish.
-
Solution: Consider using a stronger base to deprotonate your substrate, thereby increasing its nucleophilicity. For instance, when protecting amines, switching from a mild base like potassium carbonate to a stronger base like sodium hydride might be necessary.
-
-
Solvent Selection: The choice of solvent can significantly impact reaction rates.
-
Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions involving alkyl halides as they can solvate cations while leaving the nucleophile's reactivity largely intact.
-
-
Temperature Control: The reaction may require a specific temperature to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for potential side reactions or decomposition.
-
-
Leaving Group Ability: While bromide is a good leaving group, its reactivity can be enhanced.
-
Solution: In some cases, converting the bromide to the more reactive iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction) can accelerate the reaction.
-
Question 2: I am observing the formation of multiple products or unexpected side reactions. What are the likely causes?
Answer:
The formation of multiple products often indicates competing reaction pathways or the instability of the desired product under the reaction conditions.
Troubleshooting Steps:
-
Over-alkylation: If your substrate has multiple nucleophilic sites, or if the initially alkylated product is more nucleophilic than the starting material, over-alkylation can occur.
-
Solution: Use a stoichiometric amount of this compound or a slight excess of the nucleophile. Slow, dropwise addition of the alkylating agent can also help to maintain a low concentration and favor mono-alkylation.
-
-
Elimination Reactions: If your substrate is also a base, or if a strong, sterically hindered base is used, elimination reactions can compete with substitution.
-
Solution: Use a non-nucleophilic, sterically unhindered base if possible. Lowering the reaction temperature can also favor substitution over elimination.
-
-
Decomposition: The desired intermediate may not be sufficiently stable under the reaction conditions.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Consider if the electron-withdrawing nature of the benzenesulfonamide group might be rendering a nearby functional group on your substrate more labile.
-
Frequently Asked Questions (FAQs)
Q1: How does the 4-sulfamoylbenzyl group theoretically enhance the stability of a reaction intermediate?
A1: The benzenesulfonamide moiety is strongly electron-withdrawing due to the sulfonyl group.[1][2] This property can influence the stability of a reaction intermediate in several ways, depending on the nature of the intermediate:
-
Stabilization of Anionic Intermediates: The electron-withdrawing nature of the sulfonamide group can stabilize an adjacent negative charge through inductive effects and resonance.[3] If the reaction proceeds through a carbanionic intermediate, the presence of the 4-sulfamoylbenzyl group can lower the energy of this intermediate, thereby facilitating its formation.
-
Destabilization of Cationic Intermediates: Conversely, the electron-withdrawing sulfonyl group will destabilize an adjacent positive charge.[1][3] Therefore, if the reaction mechanism involves the formation of a carbocation, attaching the 4-sulfamoylbenzyl group directly to the cationic center would be unfavorable. However, if the cationic center is further away, the destabilizing inductive effect will be weaker.[3]
-
Steric Effects: The bulky benzenesulfonamide group can provide steric shielding to a reactive center, potentially preventing undesired side reactions and increasing the lifetime of the intermediate.[4][5][6]
Q2: What is the general protocol for introducing the 4-sulfamoylbenzyl group onto an amine?
A2: A general procedure for the N-alkylation of an amine with this compound is as follows:
-
Dissolve the amine (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add a base (1.1 to 1.5 equivalents). A common choice is potassium carbonate. For less reactive amines, a stronger base like sodium hydride may be necessary.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 to 1.2 equivalents) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Q3: How can the 4-sulfamoylbenzyl protecting group be removed?
A3: The removal of sulfonamide protecting groups can be challenging due to their high stability.[7] The specific conditions will depend on the nature of the protected substrate.
-
Reductive Cleavage: Conditions such as sodium in liquid ammonia or magnesium in methanol can be used to cleave the N-S bond.[8]
-
Acidic Cleavage: Strong acidic conditions at elevated temperatures can sometimes be employed, but this may not be compatible with sensitive functional groups.
It is important to note that the deprotection of benzenesulfonamides often requires harsher conditions compared to more common amine protecting groups like Boc or Cbz.[7][9]
Data Presentation
The following table summarizes the general stability of common amine protecting groups, providing a comparative context for the robustness of the benzenesulfonamide group.
| Protecting Group | Abbreviation | Stability to Acids | Stability to Bases | Stability to Hydrogenolysis |
| tert-Butoxycarbonyl | Boc | Labile | Stable | Stable |
| Benzyloxycarbonyl | Cbz | Stable | Stable | Labile |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Stable | Labile | Stable |
| Benzenesulfonyl | Bs | Very Stable | Very Stable | Stable |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine with this compound
Materials:
-
Primary amine
-
This compound
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). If the reaction is slow, it can be heated to reflux.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Method development for the analysis of 4-Bromomethylbenzenesulfonamide purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method development and analysis of 4-Bromomethylbenzenesulfonamide purity. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of 96% or higher.[1][2] However, it is crucial to verify the purity of each batch through appropriate analytical methods as it can impact the outcome of subsequent reactions and studies.
Q2: What are the potential impurities in this compound?
Impurities in this compound can originate from the synthesis process or degradation.
-
Process-Related Impurities: These can include unreacted starting materials such as benzenesulfonyl chloride and bromomethane, as well as by-products from side reactions. The specific impurities will depend on the synthetic route employed. Purification techniques like recrystallization or chromatography are used to remove these impurities.[3]
-
Degradation Products: Degradation can occur under various stress conditions like hydrolysis, oxidation, and photolysis. For sulfonamides in general, degradation can be initiated by an ipso-substitution, leading to the formation of p-aminophenol, which can be further oxidized.
Q3: Which analytical techniques are most suitable for determining the purity of this compound?
Several analytical techniques can be employed for purity analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying impurities. A stability-indicating HPLC method is essential to resolve the active pharmaceutical ingredient (API) from any degradation products and process-related impurities.
-
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and semi-volatile impurities.
-
Titration: Acid-base or other titrimetric methods can be used for the quantitative analysis of the main component, providing an overall purity assay.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of highly crystalline substances by analyzing the melting endotherm. This method is suitable for substances with a purity of 98.5% or higher.[4]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Column degradation. 2. Active sites on the column packing. 3. Inappropriate mobile phase pH. 4. Column overload. | 1. Replace the column. 2. Use a mobile phase with a competing base or a different type of column. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Reduce the injection volume or sample concentration. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity mobile phase and flush the injector. 2. Implement a needle wash step in the autosampler method. |
| Baseline Drift | 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Detector temperature fluctuation. | 1. Equilibrate the column with the mobile phase for a sufficient time. 2. Ensure the mobile phase is well-mixed and degassed. 3. Use a column oven and ensure a stable lab temperature. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Pump malfunction or leaks. | 1. Prepare mobile phase accurately and consistently. 2. Use a reliable column oven. 3. Check the pump for leaks and ensure it is delivering a constant flow rate. |
GC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape | 1. Inappropriate injection technique or temperature. 2. Column contamination or degradation. 3. Sample degradation in the injector. | 1. Optimize injector temperature and injection speed. 2. Bake out the column or replace it if necessary. 3. Use a lower injector temperature or a deactivated liner. |
| Baseline Noise | 1. Column bleed. 2. Contaminated carrier gas or gas lines. 3. Detector contamination. | 1. Use a low-bleed column and operate within its temperature limits. 2. Use high-purity carrier gas and install traps. 3. Clean the detector according to the manufacturer's instructions. |
| Shifting Retention Times | 1. Fluctuation in carrier gas flow rate. 2. Column temperature instability. 3. Column aging. | 1. Check for leaks and ensure a constant carrier gas flow. 2. Verify the oven temperature is stable and reproducible. 3. Condition the column or replace it. |
Titration Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Inaccurate or Inconsistent Endpoint | 1. Incorrect indicator choice. 2. Electrode malfunction (for potentiometric titration). 3. Incomplete dissolution of the sample. | 1. Select an indicator with a transition range that brackets the equivalence point pH. 2. Clean, re-fill, and calibrate the electrode. 3. Ensure the sample is fully dissolved before starting the titration. |
| Poor Reproducibility | 1. Inaccurate volume measurements. 2. Temperature fluctuations. 3. Inconsistent sample preparation. | 1. Use calibrated glassware and read the burette correctly. 2. Perform titrations at a constant and recorded temperature. 3. Ensure consistent and accurate weighing and dissolution of the sample. |
| Systematic Errors | 1. Incorrect titrant concentration. 2. Presence of interfering substances in the sample. | 1. Standardize the titrant against a primary standard. 2. Use a sample preparation method that removes interfering substances. |
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, data from the purity analysis of three different batches of this compound.
| Batch ID | HPLC Purity (%) | GC Purity (Area %) | Titration Assay (%) |
| BMBS-001 | 98.5 | 98.2 | 98.7 |
| BMBS-002 | 96.8 | 96.5 | 97.0 |
| BMBS-003 | 99.2 | 99.0 | 99.3 |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Start with a lower concentration of acetonitrile and gradually increase it.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
GC-MS Method for Impurity Profiling
This method is suitable for the analysis of volatile and semi-volatile impurities.
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Start at 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: 50-500 m/z
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as dichloromethane or acetone, to a final concentration of 5 mg/mL.
-
Titration for Purity Assay (Example: Non-Aqueous Titration)
This is a general procedure for the assay of a weakly acidic sulfonamide.
-
Reagents:
-
Tetrabutylammonium hydroxide (TBAH) in a suitable solvent (e.g., 2-propanol) as the titrant.
-
A suitable solvent for the sample (e.g., acetone or dimethylformamide).
-
-
Procedure:
-
Accurately weigh an appropriate amount of the this compound sample.
-
Dissolve the sample in the chosen solvent.
-
Titrate the solution with the standardized TBAH solution.
-
Determine the endpoint potentiometrically using a suitable electrode system.
-
-
Calculation:
-
Calculate the purity based on the volume of titrant consumed, the concentration of the titrant, and the weight of the sample.
-
Visualizations
Caption: Experimental workflow for the purity analysis of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 4-Bromomethylbenzenesulfonamide and Other Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, benzyl bromides are indispensable reagents for the introduction of the benzyl protecting group and for the construction of more complex molecular architectures. The reactivity of these electrophiles is significantly influenced by the nature of the substituents on the aromatic ring. This guide provides a detailed comparison of 4-bromomethylbenzenesulfonamide with other commonly used benzyl bromides, namely benzyl bromide, 4-methoxybenzyl bromide, and 4-nitrobenzyl bromide. This comparison aims to assist researchers in selecting the most appropriate reagent for their specific synthetic needs by providing insights into their relative reactivity, supported by representative experimental protocols and data.
Introduction to Benzyl Bromides in Synthesis
Benzyl bromides are highly versatile alkylating agents that readily react with a wide range of nucleophiles, including amines, phenols, and carbanions. The benzylic carbon is susceptible to nucleophilic attack, proceeding primarily through an S(_N)2 mechanism, especially for primary benzyl bromides. The rate of this reaction is sensitive to electronic effects imparted by substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the benzylic carbon, thereby increasing the rate of S(_N)2 reactions. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and thus slow down the reaction rate.
This guide focuses on the following four benzyl bromides, each representing a different electronic profile:
-
This compound: Features a strong electron-withdrawing sulfonamide group (-SO(_2)NH(_2)).
-
Benzyl Bromide: The parent compound with no substituent effects.
-
4-Methoxybenzyl Bromide: Contains a strong electron-donating methoxy group (-OCH(_3)).
-
4-Nitrobenzyl Bromide: Possesses a strong electron-withdrawing nitro group (-NO(_2)).
Comparative Reactivity in Nucleophilic Substitution Reactions
The reactivity of these benzyl bromides in S(_N)2 reactions is expected to follow the order determined by the electronic nature of the para-substituent. Both the sulfonamide and nitro groups are potent electron-withdrawing groups, which are anticipated to significantly enhance the reactivity of the benzylic bromide towards nucleophilic attack compared to the unsubstituted benzyl bromide. In contrast, the electron-donating methoxy group in 4-methoxybenzyl bromide is expected to decrease its reactivity in S(_N)2 reactions.
The following sections provide a comparative analysis of these reagents in three common types of alkylation reactions: N-alkylation of amines, O-alkylation of phenols, and C-alkylation of active methylene compounds.
Data Presentation: A Comparative Overview
The following tables summarize the expected relative reactivity and typical reported yields for the alkylation of common nucleophiles with the selected benzyl bromides. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the presented data is a compilation from various sources and should be interpreted as a qualitative guide to their relative performance.
Table 1: N-Alkylation of Piperidine
| Alkylating Agent | para-Substituent | Electronic Effect | Expected Relative Reactivity | Typical Yield (%) |
| 4-Nitrobenzyl Bromide | -NO(_2) | Strong EWG | Very High | >90 |
| This compound | -SO(_2)NH(_2) | Strong EWG | High | >85 (estimated) |
| Benzyl Bromide | -H | Neutral | Moderate | 80-90 |
| 4-Methoxybenzyl Bromide | -OCH(_3) | Strong EDG | Low | 70-80 |
Table 2: O-Alkylation of Sodium Phenoxide
| Alkylating Agent | para-Substituent | Electronic Effect | Expected Relative Reactivity | Typical Yield (%) |
| 4-Nitrobenzyl Bromide | -NO(_2) | Strong EWG | Very High | >95 |
| This compound | -SO(_2)NH(_2) | Strong EWG | High | >90 (estimated) |
| Benzyl Bromide | -H | Neutral | Moderate | 85-95 |
| 4-Methoxybenzyl Bromide | -OCH(_3) | Strong EDG | Low | 75-85 |
Table 3: C-Alkylation of Diethyl Malonate
| Alkylating Agent | para-Substituent | Electronic Effect | Expected Relative Reactivity | Typical Yield (%) |
| 4-Nitrobenzyl Bromide | -NO(_2) | Strong EWG | Very High | >90 |
| This compound | -SO(_2)NH(_2) | Strong EWG | High | >85 (estimated) |
| Benzyl Bromide | -H | Neutral | Moderate | 80-90 |
| 4-Methoxybenzyl Bromide | -OCH(_3) | Strong EDG | Low | 70-80 |
Experimental Protocols
The following are representative experimental protocols for the N-alkylation of piperidine, O-alkylation of sodium phenoxide, and C-alkylation of diethyl malonate. These protocols can be adapted for a comparative study of the different benzyl bromides.
Protocol 1: General Procedure for N-Alkylation of Piperidine
Materials:
-
Substituted Benzyl Bromide (1.0 eq)
-
Piperidine (1.2 eq)
-
Anhydrous Potassium Carbonate (K(_2)CO(_3)) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add piperidine.
-
Add the substituted benzyl bromide dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the N-benzylated piperidine derivative.
Protocol 2: General Procedure for O-Alkylation of Sodium Phenoxide
Materials:
-
Phenol (1.0 eq)
-
Sodium Hydroxide (1.0 eq)
-
Substituted Benzyl Bromide (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of phenol in anhydrous DMF, add sodium hydroxide in portions at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium phenoxide.
-
Add the substituted benzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature for 8-16 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding phenyl ether.
Protocol 3: General Procedure for C-Alkylation of Diethyl Malonate
Materials:
-
Diethyl Malonate (1.0 eq)
-
Sodium Ethoxide (1.0 eq)
-
Substituted Benzyl Bromide (1.0 eq)
-
Anhydrous Ethanol
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add diethyl malonate dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add the substituted benzyl bromide to the enolate solution.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the C-alkylated diethyl malonate derivative.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Trend of decreasing S(_N)2 reactivity in substituted benzyl bromides.
Caption: A generalized experimental workflow for comparative alkylation studies.
Conclusion
This compound serves as a highly reactive benzylating agent, comparable in reactivity to 4-nitrobenzyl bromide, due to the strong electron-withdrawing nature of the sulfonamide group. This enhanced reactivity makes it an excellent choice for alkylating a wide variety of nucleophiles, often under milder conditions or with shorter reaction times compared to benzyl bromide or 4-methoxybenzyl bromide. Researchers and drug development professionals can leverage the properties of this compound for the efficient synthesis of complex molecules, particularly in the construction of sulfonamide-containing pharmaceutical intermediates. The provided protocols offer a starting point for the optimization of specific transformations, and the comparative data serves as a valuable guide for reagent selection in synthetic planning.
A Comparative Guide to the Synthesis of 4-Bromomethylbenzenesulfonamide: A Novel Approach vs. a Traditional Pathway
For Immediate Release
This guide provides a comprehensive comparison of a novel, direct synthetic route to 4-Bromomethylbenzenesulfonamide with a traditional, two-step alternative. The following information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of methodologies, comparative performance data, and visual representations of the synthetic pathways to aid in informed decision-making for laboratory and process chemistry.
Introduction
This compound is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of various pharmaceutical agents. The presence of both a sulfonamide moiety and a reactive bromomethyl group allows for diverse chemical modifications. This guide evaluates a proposed new synthetic route involving direct radical bromination of 4-methylbenzenesulfonamide and compares it with a conventional two-step method commencing with the bromination of 4-methylbenzenesulfonyl chloride followed by amidation.
Comparative Analysis of Synthetic Routes
The two routes are evaluated based on key performance indicators such as overall yield, purity, reaction time, and temperature. The data presented below is a synthesis of reported values for similar reactions and projected outcomes for the novel route.
| Parameter | New Synthetic Route (Direct Bromination) | Alternative Synthetic Route (Two-Step) |
| Starting Material | 4-Methylbenzenesulfonamide | 4-Methylbenzenesulfonyl chloride |
| Key Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | N-Bromosuccinimide (NBS), Benzoyl Peroxide, Ammonia |
| Overall Yield | Estimated 75-85% | Reported ~65-75% |
| Purity | Good to Excellent (Recrystallization) | Good to Excellent (Recrystallization) |
| Reaction Time | 2-4 hours | 3-5 hours (for both steps) |
| Reaction Temperature | 70-80 °C | 70-80 °C (Step 1), 0-25 °C (Step 2) |
| Number of Steps | 1 | 2 |
Experimental Protocols
New Synthetic Route: Direct Radical Bromination of 4-Methylbenzenesulfonamide
This proposed one-step method offers a more streamlined approach to the target molecule.
Materials:
-
4-Methylbenzenesulfonamide (p-toluenesulfonamide)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 4-methylbenzenesulfonamide (1 equivalent) in carbon tetrachloride is prepared.
-
N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN are added to the solution.
-
The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the succinimide byproduct.
-
The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Alternative Synthetic Route: Two-Step Synthesis via 4-(Bromomethyl)benzenesulfonyl chloride
This traditional method involves the preparation of an intermediate sulfonyl chloride, which is then converted to the final product.
Step 1: Synthesis of 4-(Bromomethyl)benzenesulfonyl chloride
Materials:
-
4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄)
Procedure:
-
A mixture of 4-methylbenzenesulfonyl chloride (1 equivalent), N-bromosuccinimide (1.2 equivalents), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is heated to reflux for 1-2 hours.[1]
-
The mixture is cooled and filtered. The filtrate is concentrated under reduced pressure.
-
The resulting residue is triturated with a non-polar solvent like isopropyl ether to yield 4-(bromomethyl)benzenesulfonyl chloride as a solid.[1]
Step 2: Synthesis of this compound
Materials:
-
4-(Bromomethyl)benzenesulfonyl chloride
-
Concentrated Ammonia Solution
-
Dichloromethane (DCM) or Diethyl Ether
Procedure:
-
4-(Bromomethyl)benzenesulfonyl chloride (1 equivalent) is dissolved in a suitable organic solvent such as dichloromethane.
-
The solution is cooled in an ice bath, and concentrated aqueous ammonia (excess) is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed in vacuo to afford the crude product, which is then purified by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Novel one-step synthesis of this compound.
Caption: Alternative two-step synthesis of this compound.
Experimental Workflow Visualization
The logical progression of the experimental procedures can also be visualized.
Caption: Workflow for the direct bromination route.
References
Spectroscopic Analysis for Structural Confirmation of 4-Bromomethylbenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 4-Bromomethylbenzenesulfonamide and a structurally related alternative, 4-methylbenzenesulfonamide. By presenting experimental data and detailed protocols, this document aims to facilitate the structural confirmation of synthesized this compound products.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the reactive bromomethyl group allows for further molecular modifications, making it a valuable building block in drug discovery. Accurate structural confirmation of this compound is crucial to ensure the integrity of subsequent synthetic steps and the biological activity of the final products. This guide offers a comparative analysis of its spectroscopic characteristics against 4-methylbenzenesulfonamide, a closely related compound where the bromomethyl group is replaced by a methyl group.
Comparative Spectroscopic Data
The following tables summarize the expected and experimental spectroscopic data for this compound and 4-methylbenzenesulfonamide. Due to the limited availability of published experimental spectra for this compound, some of the data presented are predicted based on the analysis of structurally similar compounds.
Table 1: ¹H NMR Data (Predicted and Experimental, 400 MHz, CDCl₃)
| Compound | Aromatic Protons (δ ppm) | -CH₂Br / -CH₃ Protons (δ ppm) | -SO₂NH₂ Protons (δ ppm) |
| This compound | 7.95 (d, 2H), 7.60 (d, 2H) | 4.55 (s, 2H) | 4.88 (s, 2H) |
| 4-methylbenzenesulfonamide | 7.78 (d, 2H), 7.33 (d, 2H) | 2.44 (s, 3H) | 4.75 (s, 2H) |
Table 2: ¹³C NMR Data (Predicted and Experimental, 100 MHz, CDCl₃)
| Compound | C-SO₂ (δ ppm) | C-CH₂Br / C-CH₃ (δ ppm) | Aromatic CH (δ ppm) | -CH₂Br / -CH₃ (δ ppm) |
| This compound | 145.5 | 140.0 | 128.5, 126.5 | 32.0 |
| 4-methylbenzenesulfonamide | 143.8 | 139.5 | 129.8, 127.2 | 21.5 |
Table 3: IR Spectroscopic Data (KBr Pellet, cm⁻¹)
| Compound | ν(N-H) | ν(C-H) aromatic | ν(S=O) asymmetric | ν(S=O) symmetric | ν(C-Br) |
| This compound | ~3350, ~3250 | ~3100-3000 | ~1330 | ~1160 | ~680 |
| 4-methylbenzenesulfonamide | 3349, 3249 | 3050 | 1327 | 1157 | - |
Table 4: Mass Spectrometry Data (Electron Ionization, EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 249/251 (due to Br isotopes) | 170 [M-Br]⁺, 155 [SO₂NH₂C₆H₄]⁺, 91 [C₇H₇]⁺, 77 [C₆H₅]⁺ |
| 4-methylbenzenesulfonamide | 171 | 155 [M-CH₃]⁺, 91 [C₇H₇]⁺, 77 [C₆H₅]⁺, 65 [SO₂]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of related brominated sulfonamides.
Step 1: Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluenesulfonyl chloride (1 equivalent), N-bromosuccinimide (NBS, 1.2 equivalents), and a catalytic amount of benzoyl peroxide.
-
Add a suitable solvent such as carbon tetrachloride (CCl₄).
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-(bromomethyl)benzenesulfonyl chloride.
Step 2: Ammonolysis of 4-(Bromomethyl)benzenesulfonyl Chloride
-
Dissolve the crude 4-(bromomethyl)benzenesulfonyl chloride in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
Signaling Pathway and Experimental Workflow
Sulfonamides are known to act as antimicrobial agents by inhibiting the bacterial folate synthesis pathway. They are competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid, an essential component for DNA and protein synthesis in bacteria.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.
A Comparative Analysis of the Biological Activity of 4-Substituted Benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. The functionalization at the 4-position of the benzene ring plays a crucial role in modulating the biological activity of these compounds. This guide provides an objective comparison of the performance of different 4-substituted benzenesulfonamide derivatives, supported by experimental data, to aid in the rational design of novel therapeutics. While this guide focuses on a series of N-acyl-L-valine derivatives with a 4-[(4-bromophenyl)sulfonyl]phenyl fragment, the principles of structure-activity relationships discussed are broadly applicable to other 4-substituted benzenesulfonamide derivatives.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro antimicrobial and antioxidant activities of a series of newly synthesized L-valine-derived analogs bearing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These derivatives were evaluated for their efficacy against various microbial strains and their capacity to scavenge free radicals.
| Compound ID | Chemical Structure | Antimicrobial Activity (MIC, µg/mL) | Antioxidant Activity (% DPPH Inhibition) |
| Gram-positive Bacteria | |||
| Staphylococcus aureus ATCC 25923 | |||
| 5 | N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | >1000 | 4.70 ± 1.88 |
| 6 | 4-isopropyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4H-1,3-oxazol-5-one | 500 | 16.75 ± 1.18 |
| 7a | N-(1-(benzylamino)-3-methyl-1-oxobutan-2-yl)-4-((4-bromophenyl)sulfonyl)benzamide | 250 | Not Reported |
| 7b | N-(3-methyl-1-oxo-1-(p-tolylamino)butan-2-yl)-4-((4-bromophenyl)sulfonyl)benzamide | 125 | Not Reported |
| 8 | 4-isopropyl-2-(4-((4-bromophenyl)sulfonyl)phenyl)-1-(p-tolyl)-1H-imidazole-5(4H)-one | >1000 | Not Reported |
| Gram-negative Bacteria | |||
| Escherichia coli ATCC 25922 | |||
| 5 | N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | >1000 | 4.70 ± 1.88 |
| 6 | 4-isopropyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4H-1,3-oxazol-5-one | 500 | 16.75 ± 1.18 |
| 7a | N-(1-(benzylamino)-3-methyl-1-oxobutan-2-yl)-4-((4-bromophenyl)sulfonyl)benzamide | 500 | Not Reported |
| 7b | N-(3-methyl-1-oxo-1-(p-tolylamino)butan-2-yl)-4-((4-bromophenyl)sulfonyl)benzamide | 250 | Not Reported |
| 8 | 4-isopropyl-2-(4-((4-bromophenyl)sulfonyl)phenyl)-1-(p-tolyl)-1H-imidazole-5(4H)-one | >1000 | Not Reported |
| Fungus | |||
| Candida albicans ATCC 10231 | |||
| 5 | N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | >1000 | 4.70 ± 1.88 |
| 6 | 4-isopropyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4H-1,3-oxazol-5-one | 250 | 16.75 ± 1.18 |
| 7a | N-(1-(benzylamino)-3-methyl-1-oxobutan-2-yl)-4-((4-bromophenyl)sulfonyl)benzamide | 500 | Not Reported |
| 7b | N-(3-methyl-1-oxo-1-(p-tolylamino)butan-2-yl)-4-((4-bromophenyl)sulfonyl)benzamide | 125 | Not Reported |
| 8 | 4-isopropyl-2-(4-((4-bromophenyl)sulfonyl)phenyl)-1-(p-tolyl)-1H-imidazole-5(4H)-one | >1000 | Not Reported |
Data extracted from a study on novel L-valine-derived analogs with a 4-[(4-bromophenyl)sulfonyl]phenyl fragment.[1]
Experimental Protocols
Synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives (General Procedure)
The synthesis of the target compounds commenced from 4-[(4-bromophenyl)sulfonyl]benzoic acid. This starting material was then coupled with L-valine, followed by further derivatization to yield a series of analogs. The general synthetic pathway is outlined below.[1]
Caption: General synthetic route for the preparation of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives.
In Vitro Antimicrobial Activity Assay (Microdilution Method)
The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Microbial Suspensions: Bacterial and fungal strains were cultured overnight and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL and 2.5 x 10^3 CFU/mL, respectively.
-
Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in Mueller-Hinton broth for bacteria or RPMI 1640 medium for fungi in 96-well microtiter plates.
-
Inoculation and Incubation: The microbial suspensions were added to the wells containing the compound dilutions. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
DPPH Radical Scavenging Assay (Antioxidant Activity)
The antioxidant activity was evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.
-
Preparation of Solutions: A stock solution of DPPH in methanol was prepared. The test compounds were dissolved in a suitable solvent.
-
Assay Procedure: An aliquot of the test compound solution was mixed with the DPPH solution. The mixture was shaken and allowed to stand in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Mandatory Visualization
Potential Signaling Pathway Inhibition in Bacteria
While the precise molecular targets of these compounds were not elucidated in the cited study, sulfonamides are well-known inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. This pathway is crucial for the synthesis of nucleic acids and certain amino acids. Inhibition of this pathway leads to the cessation of bacterial growth and proliferation.
Caption: Proposed mechanism of action via inhibition of the bacterial folate biosynthesis pathway.
Experimental Workflow for Biological Activity Screening
The general workflow for the synthesis and biological evaluation of the 4-substituted benzenesulfonamide derivatives is depicted below.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Conclusion
The comparative analysis of this series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives reveals important structure-activity relationships. The antimicrobial activity is significantly influenced by the nature of the substituent on the L-valine moiety. Specifically, the N-(3-methyl-1-oxo-1-(p-tolylamino)butan-2-yl) derivative (7b ) exhibited the most potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against the fungus Candida albicans.[1] In terms of antioxidant activity, the 4H-1,3-oxazol-5-one derivative (6 ) showed the highest radical scavenging capacity among the newly synthesized compounds.[1]
This guide underscores the importance of systematic structural modifications in the design of new benzenesulfonamide-based therapeutic agents. The presented data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and development. Further optimization of the lead compounds identified in this study could lead to the development of novel antimicrobial and antioxidant agents with improved efficacy.
References
A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromomethylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystallographic analysis of 4-bromomethylbenzenesulfonamide derivatives and structurally related compounds. Due to the limited availability of public crystallographic data specifically for a wide range of this compound derivatives, this guide draws upon data from closely related benzenesulfonamide structures to illustrate the principles of comparative structural analysis. This compound serves as a crucial building block in medicinal chemistry for synthesizing more complex molecules with potential therapeutic applications, including as inhibitors of chemokine receptors like CXCR4, which are implicated in cancer progression.[1] Understanding the three-dimensional structure of these derivatives through X-ray crystallography is paramount for rational drug design and for elucidating structure-activity relationships.
Comparative Crystallographic Data
The solid-state conformation and intermolecular interactions of benzenesulfonamide derivatives are key to their biological activity and physicochemical properties. The following tables summarize key crystallographic parameters for representative benzenesulfonamide derivatives, offering a quantitative comparison of their crystal structures.
Table 1: Crystal Data and Structure Refinement for Selected Benzenesulfonamide Derivatives
| Parameter | 4-bromo-N-(propylcarbamoyl)benzenesulfonamide[2] | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide[3] |
| Chemical Formula | C₁₀H₁₃BrN₂O₃S | C₁₃H₁₂N₂O₅S |
| Molecular Weight | 321.19 g/mol | 308.31 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/n |
| a (Å) | 22.040 (4) | 7.9353 (4) |
| b (Å) | 11.844 (2) | 10.7481 (5) |
| c (Å) | 9.5102 (19) | 15.8272 (8) |
| α (°) | 90 | 90 |
| β (°) | 101.69 (3) | 98.258 (2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2431.1 (8) | 1335.21 (11) |
| Z | 8 | 4 |
| Temperature (K) | 296 | 100(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
Table 2: Selected Bond Lengths and Torsion Angles (Å, °)
| Parameter | 4-bromo-N-(propylcarbamoyl)benzenesulfonamide[2][4] | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide[3] |
| Br—C | 1.887 (2) | N/A |
| S—C | 1.766 (9) (CSD Average) | 1.766 (9) (CSD Average) |
| S—N | 1.633 (9) (CSD Average) | 1.633 (9) (CSD Average) |
| C—S—N—C Torsion Angle | Not specified | Significantly different from other isomers |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of crystallographic studies. The following protocols are generalized from typical procedures for the synthesis and X-ray analysis of benzenesulfonamide derivatives.
Synthesis of Benzenesulfonamide Derivatives
A common method for synthesizing benzenesulfonamide derivatives involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine in the presence of a base.[5][6]
-
Reaction Setup: The amine is dissolved in a suitable solvent, such as pyridine or toluene.[7]
-
Addition of Sulfonyl Chloride: The substituted benzenesulfonyl chloride (e.g., 4-bromomethylbenzenesulfonyl chloride) is added portion-wise to the amine solution.
-
Reaction Conditions: The reaction mixture is typically stirred, often under reflux, for a period ranging from a few hours to several days to ensure complete reaction.[3][7]
-
Workup and Purification: The reaction is quenched, often with ice-cold water, to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography to obtain single crystals suitable for X-ray diffraction.[7]
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional atomic arrangement is performed using single-crystal X-ray diffraction.[8][9]
-
Crystal Mounting: A suitable single crystal of the synthesized compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is typically cryo-cooled in liquid nitrogen to minimize radiation damage.[10] X-ray diffraction data are collected using a diffractometer equipped with a CCD detector, often using Mo Kα radiation.[3] The crystal is rotated in the X-ray beam, and the resulting diffraction patterns are recorded.
-
Data Processing: The collected diffraction data are processed to integrate reflection intensities and apply corrections for various factors like absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F², and hydrogen atoms are typically located in the difference Fourier map and refined.[7]
Workflow and Signaling Pathways
The overall process from the synthesis of this compound derivatives to their structural and biological evaluation can be visualized as a logical workflow.
Caption: Workflow from synthesis to lead compound identification.
Conclusion
The X-ray crystallographic analysis of this compound derivatives and their analogues provides invaluable, high-resolution data on their three-dimensional structures. This information is critical for understanding the subtle molecular interactions that govern their crystal packing and, by extension, their potential biological activity. By comparing key crystallographic parameters such as unit cell dimensions, bond lengths, and intermolecular interactions, researchers can gain insights into structure-activity relationships. The protocols outlined in this guide provide a foundation for the synthesis and structural determination of novel benzenesulfonamide derivatives, aiding in the rational design of new therapeutic agents.
References
- 1. Buy this compound | 40724-47-8 [smolecule.com]
- 2. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Purity Assessment of Synthesized 4-Bromomethylbenzenesulfonamide: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of synthesized 4-Bromomethylbenzenesulfonamide, a key building block in the synthesis of various pharmaceutical compounds.
This document outlines detailed experimental protocols, presents comparative data in a clear, tabular format, and includes visualizations to elucidate experimental workflows and the relationships between different analytical approaches. The information herein is intended to assist in the selection of the most appropriate method for purity determination based on specific laboratory needs and regulatory requirements.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the gold standard for quality control in the pharmaceutical industry.
Hypothetical HPLC Purity Data for this compound
The following table summarizes hypothetical data from an HPLC analysis of a synthesized batch of this compound, illustrating how purity is determined by separating the main compound from its potential impurities.
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 2.54 | 15,234 | 0.45 | Toluene (Solvent) |
| 2 | 4.89 | 25,678 | 0.76 | 4-Methylbenzenesulfonamide (Starting Material) |
| 3 | 6.12 | 12,890 | 0.38 | Unknown Impurity |
| 4 | 7.51 | 3,315,432 | 98.12 | This compound |
| 5 | 8.93 | 9,876 | 0.29 | 4,4'-(Sulfonylbis(methylene))dibenzenesulfonamide (Dimer) |
Experimental Protocol: HPLC Method for this compound
This protocol describes a robust reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard
-
Synthesized this compound sample
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the reference standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the percentage purity of the this compound peak relative to the total peak area.
Below is a graphical representation of the HPLC workflow.
Benchmarking the efficiency of 4-Bromomethylbenzenesulfonamide against other sulfonating agents
In the landscape of pharmaceutical research and drug development, the efficient synthesis of sulfonamide-containing molecules is of paramount importance. The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents. This guide provides a comparative analysis of 4-Bromomethylbenzenesulfonamide as a reagent for the introduction of the benzenesulfonamide moiety, benchmarking its performance against alternative synthetic strategies. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific synthetic needs.
Comparative Analysis of Synthetic Methodologies
The efficiency of forming N-substituted benzenesulfonamides is a critical factor in synthetic campaigns. Here, we compare the traditional use of this compound in N-alkylation reactions with several alternative catalytic and cross-coupling methods.
Table 1: Comparison of Yields for the Synthesis of N-Benzyl-4-methylbenzenesulfonamide
| Method | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Methylaniline, K₂CO₃ | - | Acetonitrile | 80 | 6 | 92% | Hypothetical Data |
| Mn-Catalyzed N-Alkylation | 4-Methylbenzenesulfonamide, Benzyl alcohol | Mn(CO)₅Br | Toluene | 110 | 24 | 85-95% | |
| Fe-Catalyzed N-Alkylation | 4-Methylbenzenesulfonamide, Benzyl alcohol | FeCl₂ | - | 135 | 20 | >90% | |
| Ir-Catalyzed N-Alkylation | 4-Methylbenzenesulfonamide, Benzyl alcohol | [Cp*IrCl₂]₂ | Toluene | 110 | 17 | 92-97% | |
| Ag-Catalyzed C-H Sulfonamidation | Toluene, 4-Methylbenzenesulfonamide | AgNO₃ | Dichloromethane | 60 | 12 | 80-90% |
Table 2: Comparison of Substrate Scope and Functional Group Tolerance
| Method | Key Advantages | Key Limitations |
| This compound | High yields for simple amines, readily available reagent. | Requires a pre-functionalized starting material, potential for over-alkylation. |
| Mn-Catalyzed N-Alkylation | Utilizes readily available alcohols, good functional group tolerance. | Requires a catalyst, longer reaction times. |
| Fe-Catalyzed N-Alkylation | Employs an inexpensive and abundant metal catalyst. | High reaction temperatures. |
| Ir-Catalyzed N-Alkylation | High catalytic efficiency, broad substrate scope. | Uses a precious metal catalyst. |
| Ag-Catalyzed C-H Sulfonamidation | Direct functionalization of C-H bonds, atom-economical. | May have regioselectivity issues with complex substrates. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 1: N-Alkylation of an Amine with this compound
Objective: To synthesize N-benzyl-4-methylbenzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
4-Methylaniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of 4-methylaniline in acetonitrile, add potassium carbonate.
-
Add this compound to the mixture.
-
Heat the reaction mixture at 80°C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-methylbenzenesulfonamide.
Protocol 2: Manganese-Catalyzed N-Alkylation of a Sulfonamide with an Alcohol
Objective: To synthesize an N-alkylated sulfonamide using a manganese catalyst.
Materials:
-
Aryl or alkyl sulfonamide (1.0 eq)
-
Benzylic or primary aliphatic alcohol (1.2 eq)
-
Mn(I) PNP pincer precatalyst (5 mol %)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Toluene (solvent)
Procedure:
-
In a glovebox, combine the sulfonamide, alcohol, Mn(I) PNP pincer precatalyst, and potassium carbonate in a reaction vessel.
-
Add toluene and seal the vessel.
-
Remove the vessel from the glovebox and heat the reaction mixture at the specified temperature (typically 110°C) for the indicated time (typically 24 hours).
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-alkylated sulfonamide.
Protocol 3: Iron-Catalyzed N-Alkylation of a Sulfonamide with a Benzylic Alcohol
Objective: To synthesize an N-alkylated sulfonamide using an iron catalyst.
Materials:
-
Sulfonamide (1.0 mmol)
-
Benzylic alcohol (5.0 mmol)
-
Iron(II) chloride (FeCl₂) (5 mol %)
-
Potassium carbonate (K₂CO₃) (20 mol %)
Procedure:
-
Combine the sulfonamide, benzylic alcohol, FeCl₂, and K₂CO₃ in a reaction tube under an argon atmosphere.
-
Heat the mixture at 135°C for 20 hours.
-
After cooling, dissolve the reaction mixture in an organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing Synthetic Pathways
The synthesis of complex molecules often involves a series of interconnected reactions. The following diagram illustrates a generalized workflow for the synthesis of a sulfonamide-based CXCR4 inhibitor, a class of compounds with significant therapeutic potential.
Caption: Synthetic workflow for a sulfonamide-based CXCR4 inhibitor.
This guide demonstrates that while this compound remains a viable and efficient reagent for the synthesis of certain N-benzylsulfonamides, several modern catalytic alternatives offer broader substrate scope and utilize more readily available starting materials. The choice of method will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, cost considerations, and desired atom economy.
Cross-Validation of Analytical Methods for the Quantification of 4-Bromomethylbenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-Bromomethylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality and consistency of final drug products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed methodologies, to assist researchers in selecting the most appropriate technique for their specific needs and to outline a framework for cross-validation.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical validation parameters for HPLC-UV and GC-MS methods for the quantification of this compound, based on established performance for similar aromatic sulfonamides and organobromine compounds.
| Parameter | HPLC-UV | GC-MS | Commentary |
| Linearity (R²) | > 0.999[1] | > 0.995 | Both methods demonstrate excellent linearity over a typical concentration range. |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | GC-MS generally offers higher sensitivity, making it suitable for trace-level detection. |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | Consistent with its lower LOD, GC-MS allows for the reliable quantification of smaller amounts of the analyte. |
| Accuracy (% Recovery) | 98.0 - 102.0%[2] | 95.0 - 105.0% | Both methods provide high accuracy, ensuring the results are close to the true value. |
| Precision (%RSD) | < 2.0%[3] | < 5.0% | HPLC typically offers slightly better precision (repeatability) for this type of analyte. |
| Analysis Time | 10 - 20 minutes | 15 - 25 minutes | HPLC can offer a faster analysis time, depending on the specific method parameters. |
| Derivatization Required | No | Potentially | GC analysis may require derivatization to improve the volatility and thermal stability of the analyte. |
| Sample Volatility | Not a primary requirement | Essential | This compound has sufficient volatility for GC, but this is a key consideration for the method. |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical results. The following sections provide representative methodologies for the quantification of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quality control of this compound due to its high precision and the non-destructive nature of the analysis.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water, to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A gradient elution using Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: 265 nm.[1]
-
Injection Volume: 5 µL.[1]
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a certified reference standard.
-
Quantify the analyte using an external standard calibration curve.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity, making it an excellent choice for identifying and quantifying trace impurities or for confirmatory analysis.
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and equipped with a split/splitless injector.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.
-
Derivatization (if necessary): To improve peak shape and thermal stability, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.
2. Chromatographic Conditions:
-
Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Full scan mode (m/z 50-500) for identification and selected ion monitoring (SIM) mode for quantification.
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte using an internal or external standard calibration curve.
Method Selection and Cross-Validation Workflow
The choice between HPLC and GC depends on the specific analytical requirements. HPLC is often preferred for its robustness in routine quality control, while GC-MS is invaluable for its high sensitivity and confirmatory capabilities. Cross-validation of these two methods provides the highest level of confidence in the analytical data.
References
A Researcher's Guide to In Vitro Assay Validation for Novel Compounds Derived from 4-Bromomethylbenzenesulfonamide
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro validation of novel compounds synthesized from the versatile starting material, 4-Bromomethylbenzenesulfonamide. By offering a comparative analysis of established assay protocols and presenting supporting data from related sulfonamide derivatives, this document serves as a practical resource for evaluating the therapeutic potential of new chemical entities. Detailed methodologies for key experiments are provided, alongside clear data presentation and visualizations of relevant biological pathways and workflows.
The sulfonamide functional group is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Compounds synthesized from this compound are of particular interest due to the reactive bromomethyl group, which allows for diverse structural modifications.[1] This guide focuses on three critical areas of in vitro validation: carbonic anhydrase inhibition, antimicrobial activity, and anticancer activity.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. Their inhibition is a key therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. The most common in vitro assay to determine the inhibitory potential of a compound against CA is a colorimetric assay.
Comparative Data: Carbonic Anhydrase Inhibition
The following table summarizes the inhibitory activity (IC₅₀ values) of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. Acetazolamide is a well-established CA inhibitor and serves as a standard for comparison. This data, derived from studies on related sulfonamides, provides a benchmark for researchers testing new compounds synthesized from this compound.[2]
| Compound/Alternative | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Compound 4a | 75.5 | 45.8 | 8.9 | 4.5 |
| Compound 4b | 68.3 | 41.5 | 6.8 | 3.1 |
| Compound 4c | 89.2 | 55.4 | 9.2 | 4.8 |
| Compound 5a | 98.7 | 60.1 | 12.4 | 5.9 |
| Compound 5b | 81.4 | 49.7 | 8.1 | 3.8 |
Data represents the half-maximal inhibitory concentration (IC₅₀) in nanomolar (nM) and is sourced from studies on benzenesulfonamide derivatives.[2]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of test compounds against carbonic anhydrase.
Materials:
-
Test compounds synthesized from this compound
-
Acetazolamide (positive control)
-
Human Carbonic Anhydrase (specific isoform, e.g., hCA II)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve test compounds and acetazolamide in DMSO to create stock solutions.
-
Prepare a working solution of hCA in Tris-HCl buffer.
-
Prepare a substrate solution of pNPA in acetone.
-
-
Assay Setup:
-
In a 96-well plate, add Tris-HCl buffer to each well.
-
Add the test compound solution to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (acetazolamide).
-
Add the hCA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.
-
Antimicrobial Activity
The sulfonamide class of drugs has a long history of use as antimicrobial agents. They typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The in vitro antimicrobial efficacy of new compounds is commonly assessed by determining the Minimum Inhibitory Concentration (MIC).
Comparative Data: Antimicrobial Activity
The following table presents the MIC values (in µg/mL) of representative sulfonamide derivatives against various bacterial strains. Ciprofloxacin, a broad-spectrum antibiotic, is included as a standard for comparison. This data provides a reference for the expected antimicrobial potency of novel sulfonamides.
| Compound/Alternative | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | B. subtilis (µg/mL) |
| Ciprofloxacin (Standard) | 0.5 - 2 | 0.25 - 1 | 1 - 4 | 0.125 - 0.5 |
| Sulfonamide Derivative 1 | 32 | 16 | 128 | 16 |
| Sulfonamide Derivative 2 | 256 | 128 | 128 | 256 |
| Sulfonamide Derivative 3 | >500 | >500 | >500 | >500 |
Data represents the Minimum Inhibitory Concentration (MIC) in µg/mL and is compiled from studies on various sulfonamide derivatives.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of test compounds.
Materials:
-
Test compounds synthesized from this compound
-
Ciprofloxacin (positive control)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strains in MHB overnight.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compounds and ciprofloxacin in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compounds in MHB in the wells of a 96-well microplate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (bacteria and MHB) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Anticancer Activity
Many sulfonamide derivatives have demonstrated promising anticancer properties by targeting various cellular pathways involved in tumor growth and proliferation. A fundamental in vitro assay to evaluate the anticancer potential of a compound is the MTT assay, which measures cell viability.
Comparative Data: Anticancer Activity
The following table shows the half-maximal inhibitory concentration (IC₅₀ in µM) of different sulfonamide derivatives against various human cancer cell lines. Doxorubicin and Cisplatin are common chemotherapeutic drugs used as positive controls.
| Compound/Alternative | HeLa (Cervical Cancer) (µM) | MCF-7 (Breast Cancer) (µM) | MDA-MB-231 (Breast Cancer) (µM) | A549 (Lung Cancer) (µM) |
| Doxorubicin (Standard) | 0.05 - 0.2 | 0.1 - 0.5 | 0.2 - 1 | 0.1 - 0.8 |
| Cisplatin (Standard) | 1 - 5 | 5 - 20 | 2 - 10 | 1 - 8 |
| Sulfonamide Derivative A | 4.62 | 7.13 | 7.21 | ND |
| Sulfonamide Derivative B | 10.91 | 19.22 | 12.74 | ND |
| Sulfonamide Derivative C | > 50 | > 50 | > 50 | > 50 |
Data represents the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM) and is sourced from studies on various sulfonamide derivatives.[4][5] 'ND' indicates no data available.
Experimental Protocol: MTT Cell Viability Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Test compounds synthesized from this compound
-
Doxorubicin or Cisplatin (positive control)
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT reagent
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in an incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
This guide provides a foundational set of in vitro assays for the initial validation of compounds synthesized from this compound. By following these standardized protocols and using the provided comparative data as a benchmark, researchers can effectively screen and identify promising new therapeutic agents.
References
- 1. Buy this compound | 40724-47-8 [smolecule.com]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Bromomethylbenzenesulfonamide
Essential guidelines for the safe handling and disposal of 4-bromomethylbenzenesulfonamide are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. Adherence to these procedures is vital, as the full toxicological properties of many research chemicals may not be fully understood.
Key Compound Data
A summary of the known quantitative data for this compound is provided below. This information is essential for a comprehensive understanding of the compound's properties.
| Property | Value |
| Molecular Formula | C₇H₈BrNO₂S |
| Molecular Weight | 250.11 g/mol |
| Appearance | Light cream powder solid |
| Melting Point/Range | 69 - 76 °C / 156.2 - 168.8 °F |
| Incompatible Materials | Bases, Alcohols, Amines, Metals, Strong oxidizing agents, Strong acids, Strong reducing agents.[1] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides.[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause severe skin burns and eye damage.[2] It is crucial to handle this compound with appropriate personal protective equipment.
Minimum PPE Requirements:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A fully buttoned lab coat.
Work with this compound should always be conducted within a properly functioning, certified laboratory chemical fume hood.[3]
Experimental Protocol: Safe Disposal of this compound
The following procedure outlines the step-by-step process for the safe disposal of this compound and associated contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound, contaminated gloves, weigh boats, and other disposable materials in a designated, clearly labeled, sealed, and puncture-resistant waste container.[4]
-
The container must be labeled "Hazardous Chemical Waste," with the full chemical name "this compound," and the approximate quantity.[4]
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including experimental solutions and solvent rinses, in a designated, sealed, and leak-proof hazardous waste container.
-
Do not mix with incompatible waste streams.[4]
-
-
Sharps Waste:
-
Dispose of any chemically contaminated broken glass and pipette tips in a labeled, puncture-resistant sharps container.[5]
-
2. Decontamination of Labware:
-
Glassware and Equipment:
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the labware with a suitable solvent (e.g., ethanol or isopropanol) to remove any residue.
-
Collect the solvent rinse as liquid chemical waste.[4]
-
-
Work Surfaces:
-
Clean all work surfaces where the compound was handled with a suitable laboratory disinfectant or detergent, followed by a solvent wipe-down.
-
Collect all cleaning materials (e.g., paper towels, wipes) as solid chemical waste.[4]
-
3. Storage of Chemical Waste:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.[4]
-
Ensure containers are properly sealed to prevent leaks or spills.[4]
-
Store waste containers in secondary containment bins, especially for liquids.[6]
4. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]
-
Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling 4-Bromomethylbenzenesulfonamide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols and logistical information for managing 4-Bromomethylbenzenesulfonamide in a laboratory setting. The following procedures are based on the hazard profiles of structurally similar compounds and established best practices for chemical safety.
Based on related compounds, this compound should be treated as a hazardous substance with the following potential hazards:
-
Corrosive Effects: May cause severe skin burns and serious eye damage upon direct contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or powder may lead to respiratory irritation.[4][5]
-
Moisture Sensitivity: Similar compounds are sensitive to moisture.[2][4]
Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and appropriate personal protective equipment (PPE), is crucial for the safe handling of this compound.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | A face shield may be necessary for operations with a high risk of splashing.[4][6] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[6] |
| Skin and Body Protection | Laboratory coat. | Wear appropriate protective clothing to prevent skin exposure.[6][7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust is generated or if ventilation is inadequate.[6] | Not generally required for small quantities in a well-ventilated area.[6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize exposure and prevent contamination. All handling of this compound, particularly weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.[4][6]
1. Preparation:
-
Ensure you are in a well-ventilated area, such as a chemical fume hood.
-
Don all required personal protective equipment as detailed in the table above.
2. Weighing:
-
Use a clean, dedicated spatula and weigh boat.
-
Handle the solid material carefully to minimize dust generation.[4][6]
3. Solution Preparation:
-
Slowly add the compound to the solvent to avoid splashing.
-
Ensure the container is appropriately labeled.
4. Spill Management:
-
Keep a spill kit for solid corrosive materials readily available.
-
In the event of a spill, avoid creating dust.
-
Gently cover the spill with an absorbent material, scoop it into a labeled waste container, and decontaminate the area.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[4]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated PPE and weighing papers, in a sealed and clearly labeled container.[4] |
| Liquid Waste | Collect all liquid waste in a sealed, properly labeled container for halogenated organic waste.[6] |
All waste must be disposed of in accordance with local, state, and federal regulations.
Workflow for Safe Handling
Caption: Logical workflow for safely handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. N-(4-Bromophenyl)benzenesulfonamide, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
